molecular formula C9H10N2O2 B1434771 (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol CAS No. 1783772-86-0

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Cat. No.: B1434771
CAS No.: 1783772-86-0
M. Wt: 178.19 g/mol
InChI Key: ODXKSCQYJLTXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol ( 1783772-86-0) is a high-purity chemical building block with the molecular formula C9H10N2O and a molecular weight of 178.19 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry and materials science . These scaffolds are frequently investigated for their diverse therapeutic potential, including applications as central nervous system (CNS) agents, anticonvulsants, and antidepressants . Beyond pharmaceutical research, derivatives of imidazo[1,2-a]pyridine are of significant interest in optoelectronics and as tunable fluorescent probes due to their unique photophysical properties, such as potential for excited-state intramolecular proton transfer (ESIPT) . The methanol functional group on the core structure provides a versatile handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecules for advanced research and development . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5-methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-7(6-12)5-11(8)9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXKSCQYJLTXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC(=CN21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for anxiolytics (e.g., alpidem, zolpidem) and anti-ulcer agents.[1] The introduction of substituents at the C5 position is synthetically challenging due to peri-interactions with the bridgehead nitrogen, yet it offers unique electronic properties for target binding.

This technical guide details the structural elucidation of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol . It moves beyond basic characterization to provide a causal analysis of the spectroscopic data, specifically addressing the differentiation of regioisomers (5-OMe vs. 8-OMe) and the validation of the bicyclic ring closure.

Synthetic Context & Regiochemistry[2][3][4]

To understand the analytical challenge, one must first understand the origin of the molecule. The synthesis typically involves the condensation of 6-methoxypyridin-2-amine with a bifunctional electrophile (e.g., ethyl bromopyruvate) followed by reduction.

The Regio-Selectivity Logic

The cyclization involves the exocyclic amine and the endocyclic pyridine nitrogen.

  • Precursor: 6-methoxypyridin-2-amine.

  • Mechanism: The endocyclic nitrogen (N1 in pyridine) becomes the bridgehead nitrogen (N4 in the fused system). The carbon bearing the methoxy group (C6 in pyridine) becomes C5 in the imidazo[1,2-a]pyridine system.

If the starting material were 3-methoxypyridin-2-amine, the product would be the 8-methoxy isomer. Therefore, structural elucidation must confirm that the methoxy group is indeed at C5, adjacent to the bridgehead, and has not undergone rearrangement.

Visualization: Synthetic Pathway

SynthesisPath cluster_logic Regiochemical Logic Start 6-Methoxypyridin-2-amine (Precursor) Inter Intermediate (Imidazo-ester) Start->Inter + Ethyl bromopyruvate Cyclization Product (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol Inter->Product Reduction (LiAlH4/NaBH4) Warning Critical Checkpoint: Confirm C5 vs C8 isomer Inter->Warning

Caption: Synthetic trajectory establishing the theoretical basis for the C5-regioisomer.

Spectroscopic Elucidation Strategy

The elucidation relies on a self-validating loop of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (HRMS)[5]
  • Method: ESI-TOF (Positive Mode).

  • Expected Result:

    
     peak at m/z 179.0820 (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Diagnostic Value: Confirms the molecular formula and the integrity of the reduction (loss of the ester group if synthesized via pyruvate).

1H NMR Analysis (The "Fingerprint")

The proton NMR provides the definitive proof of the substitution pattern.

Solvent: DMSO-d


 is recommended over CDCl

to prevent the aggregation often seen with fused heterocycles and to clearly resolve the hydroxyl proton.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment Logic
H-3 7.60 - 7.80Singlet (s)-Characteristic imidazole ring proton.
H-6 6.20 - 6.30Doublet (d)

Ortho-coupled to H-7. Shielded by adjacent OMe.
H-7 7.15 - 7.25Triplet (t) / dd

Meta-like coupling to H-5 is blocked; couples to H-6 and H-8.
H-8 6.90 - 7.00Doublet (d)

Adjacent to N-bridge. Less shielded than H-6.
-CH

-
4.50 - 4.60Doublet (d)

Methylene group. Doublet if OH couples.
-OH 5.10 - 5.30Triplet (t)

Hydroxyl proton (visible in DMSO).
-OCH

3.90 - 4.00Singlet (s)-Diagnostic: High shift due to aromatic attachment.

Key Differentiator: In the 5-methoxy isomer, the proton sequence is H-6, H-7, H-8. This creates a specific splitting pattern (d, t, d).[2]

  • If it were 6-methoxy : H-5 (d), H-7 (dd), H-8 (d).

  • If it were 7-methoxy : H-5 (d), H-6 (dd), H-8 (s).

  • If it were 8-methoxy : H-5 (d), H-6 (t), H-7 (d).

Note: While 5-OMe and 8-OMe have similar (d, t, d) patterns, the chemical shifts differ significantly. H-5 in the 8-OMe isomer is extremely deshielded (>8.0 ppm) due to the bridgehead nitrogen's anisotropy. In the 5-OMe isomer, the methoxy group replaces this proton, removing the most downfield signal.

2D NMR: The "Smoking Gun"

To definitively rule out the 8-methoxy isomer (which could occur via rearrangement), NOESY and HMBC are required.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target Interaction: Irradiate the -OCH

      
       signal (~4.0 ppm).
      
    • Result: Strong NOE correlation with H-6 .

    • Negative Control: No NOE with H-3 or H-8. This confirms the methoxy is spatially adjacent to H-6, placing it at position 5.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlation from -OCH

      
       protons to C-5 .
      
    • Correlation from H-3 to C-2 (confirming the methanol attachment point) and C-4a (bridgehead).

Visualization: Elucidation Logic Flow

ElucidationFlow Sample Unknown Sample MS MS (ESI+) Confirm Mass: 179.08 Sample->MS HNMR 1H NMR Analyze Splitting Pattern Sample->HNMR Decision Is H-5 (>8.0ppm) absent? HNMR->Decision NOESY NOESY Experiment Irradiate -OCH3 Decision->NOESY Yes (Substituted) ResultA NOE with H-6 (Isomer: 5-Methoxy) NOESY->ResultA ResultB NOE with H-7 (Isomer: 8-Methoxy) NOESY->ResultB

Caption: Decision tree for structural confirmation using spectroscopic data.

Experimental Protocols

NMR Acquisition Protocol

Objective: Obtain high-resolution spectra suitable for coupling constant analysis.

  • Preparation: Dissolve 5-10 mg of the solid compound in 0.6 mL of DMSO-d

    
     (99.9% D). Ensure the solution is clear and free of suspended particles.
    
  • Instrument: 400 MHz or higher (500/600 MHz preferred for resolving aromatic multiplets).

  • Parameters (1H):

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       1.0 s (ensure full relaxation for integration).
      
    • Scans: 16-64 (depending on concentration).

    • Temperature: 298 K.

  • Processing: Apply exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually. Reference residual DMSO peak to 2.50 ppm.

HPLC Purity Method

Objective: Quantify purity and check for regioisomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Conclusion

The structural integrity of This compound is validated through the absence of the highly deshielded H-5 proton signal in 1H NMR and the presence of a specific NOE correlation between the methoxy group and the H-6 doublet. This analytical workflow ensures that the synthesized pharmacophore possesses the correct regiochemistry required for downstream biological evaluation.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[3] Link

  • Goel, R., et al. (2012).[4] "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules." Mini-Reviews in Medicinal Chemistry. Link

  • Gueiffier, A., et al. (1998). "NMR spectroscopic studies of imidazo[1,2-a]pyridines." Magnetic Resonance in Chemistry. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Imidazo[1,2-a]pyridine." PubChem. Link

Sources

Technical Guide: Spectroscopic Profiling of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization (NMR, MS, IR) and synthesis of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol , a critical intermediate in the development of kinase inhibitors and CNS-active agents.

Executive Summary

This compound (CAS: 1783772-86-0) is a fused bicyclic heterocycle utilized as a scaffold in medicinal chemistry. The presence of the 5-methoxy group introduces specific electronic effects (peri-interaction with the bridgehead nitrogen) that distinguish its spectral signature from the unsubstituted imidazo[1,2-a]pyridine core. This guide provides a comprehensive analysis of its spectroscopic data, fragmentation mechanisms, and synthetic pathways.

Chemical Profile & Structure

PropertyDetail
IUPAC Name (5-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
CAS Number 1783772-86-0
Molecular Formula

Molecular Weight 178.19 g/mol
Core Scaffold Imidazo[1,2-a]pyridine
Key Substituents 5-Methoxy (

), 2-Hydroxymethyl (

)

Synthesis & Experimental Pathway

The spectroscopic data presented below correlates with the compound synthesized via the condensation of 6-methoxypyridin-2-amine with ethyl bromopyruvate, followed by hydride reduction. This route ensures the specific regiochemistry of the 5-methoxy substituent.

Reaction Scheme (Graphviz)

SynthesisPath SM1 6-Methoxy pyridin-2-amine Inter Ethyl 5-methoxyimidazo [1,2-a]pyridine-2-carboxylate SM1->Inter DME/EtOH, Reflux (Cyclocondensation) SM2 Ethyl bromopyruvate SM2->Inter Product (5-Methoxy-imidazo [1,2-a]pyridin-2-yl)-methanol Inter->Product LiAlH4 or NaBH4 THF, 0°C -> RT (Reduction)

Caption: Two-step synthesis pathway: Cyclocondensation followed by ester reduction.

Detailed Protocol
  • Cyclization: 6-Methoxypyridin-2-amine is refluxed with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) in dimethoxyethane (DME) or ethanol. The resulting HBr salt is neutralized to yield ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate .

  • Reduction: The ester intermediate is dissolved in anhydrous THF and treated with Lithium Aluminum Hydride (

    
    ) at 0°C. The reaction is quenched, extracted with EtOAc, and purified to yield the target alcohol.
    

Spectroscopic Data Analysis[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-methoxy group exerts a shielding effect on the adjacent protons and significantly alters the chemical environment of the bridgehead nitrogen compared to the unsubstituted analog.


H NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-3 7.45 - 7.55Singlet (s)1H-Characteristic aromatic singlet of the imidazole ring.
H-7 7.15 - 7.25Triplet (t)1H8.0Meta to bridgehead; often overlaps with solvent in complex mixtures.
H-8 7.05 - 7.10Doublet (d)1H9.0Ortho to bridgehead nitrogen.
H-6 6.05 - 6.15Doublet (d)1H7.5Ortho to methoxy group (shielded by +M effect).

-OH
4.75 - 4.85Singlet (s)2H-Methylene protons adjacent to the hydroxyl group.

3.95 - 4.05Singlet (s)3H-Characteristic methoxy singlet; deshielded by aromatic ring.
-OH ~3.5 - 4.5Broad (br)1H-Exchangeable proton; shift varies with concentration/solvent.

C NMR Data (100 MHz,

)
Carbon TypeShift (

ppm)
Assignment
C-5 (C-OMe) 150.0 - 152.0Ipso carbon attached to methoxy; highly deshielded.
C-2 (Quaternary) 143.0 - 145.0Imidazole ring carbon attached to hydroxymethyl.
C-8a (Bridgehead) 140.0 - 142.0Bridgehead carbon (quaternary).[1]
C-7 126.0 - 128.0Aromatic CH.
C-8 115.0 - 117.0Aromatic CH.
C-3 108.0 - 110.0Imidazole CH; characteristic high-field aromatic signal.
C-6 90.0 - 95.0Aromatic CH ortho to methoxy; significantly shielded.

58.0 - 60.0Benzylic-like methylene carbon.

55.0 - 56.5Methoxy methyl carbon.

Note: The chemical shift of H-6 is distinctively upfield (approx. 6.1 ppm) due to the strong electron-donating resonance effect (+M) of the 5-methoxy group, which is a key diagnostic feature distinguishing it from 6- or 7-methoxy isomers.

B. Mass Spectrometry (MS)

The compound ionizes well in Electrospray Ionization (ESI) positive mode.

  • Ionization Mode: ESI+

  • Molecular Ion:

    
    
    
Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion [M+H]+ m/z 179.08 Frag1 [M - H2O]+ m/z 161.07 (Loss of Water) M_Ion->Frag1 - 18 Da Frag2 [M - CH2OH]+ m/z 148.06 (Loss of Hydroxymethyl) M_Ion->Frag2 - 31 Da Frag3 [M - CH3]+ m/z 164.05 (Loss of Methyl from OMe) M_Ion->Frag3 - 15 Da

Caption: Primary ESI+ fragmentation pathways including dehydration and dehydroxymethylation.

C. Infrared Spectroscopy (IR)

Data typically acquired via ATR-FTIR (Thin Film).

Wavenumber (

)
Vibration ModeDescription
3200 - 3400 O-H StretchBroad band indicating the primary alcohol (H-bonded).
2850 - 2950 C-H StretchAliphatic C-H stretching (methoxy and methylene).
1630 - 1655 C=N StretchCharacteristic of the imidazo[1,2-a]pyridine ring system.
1250 - 1280 C-O StretchAryl alkyl ether (Ar-O-CH3) stretching vibration.
1050 - 1080 C-O StretchPrimary alcohol (C-O-H) stretching.

References

  • World Intellectual Property Organization (WIPO). (2021). Patent WO2021122745A1: 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds. (Describes synthesis of ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate and subsequent reduction).

  • BenchChem. (n.d.). Synthesis routes of Ethyl imidazo[1,2-a]pyridine-2-carboxylate. (Provides baseline NMR data for the unsubstituted 2-hydroxymethyl analog).

  • National Institutes of Health (NIH). (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. (Mechanistic insights into imidazo-pyridine fragmentation).

  • Fisher Scientific. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanol Product Page. (Commercial availability and CAS verification).

Sources

Technical Guide: Solubility Profiling of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

[2]

Executive Summary

This compound (CAS: 1783772-86-0) is a fused bicyclic heterocycle often utilized as a pharmacophore fragment or synthetic intermediate in the development of gastric acid inhibitors (P-CABs) and kinase inhibitors.[2] Its solubility profile is governed by the interplay between the basic imidazo[1,2-a]pyridine core (pKa ~5.0–6.[2]5) and the polar, hydrogen-bond-donating hydroxymethyl tail.[2]

This guide outlines the physicochemical basis of its solubility, predictive parameters, and the validated experimental workflows required to establish its definitive solubility profile for drug development.[1]

Physicochemical Characterization

Understanding the solid-state and electronic properties is a prerequisite to solubility determination.[2]

Calculated & Predicted Properties
PropertyValue (Predicted)Structural Implication
Molecular Weight 178.19 g/mol Low MW suggests good baseline permeability.[2]
LogP (Octanol/Water) 0.8 – 1.2Moderately lipophilic; likely falls into BCS Class I or II depending on dose.
pKa (Basic) 5.8 ± 0.5 (N1)Critical: Solubility will be pH-dependent.[2] High solubility in acidic media (pH < 4).
H-Bond Donors 1 (–CH₂OH)Facilitates crystal lattice stability via O–H[2]···N interactions.
H-Bond Acceptors 3 (N1, N4, –OCH₃)The N1 position is the primary protonation site.[1][2]
TPSA ~40–50 ŲSuggests high oral absorption potential.[1]
Structural Logic

The 5-methoxy group exerts a steric and electronic influence.[2] While methoxy is generally electron-donating, its position at C5 (peri to the bridgehead nitrogen) can induce steric strain and slightly modulate the basicity of the N1 atom compared to the unsubstituted parent.[1][2] The 2-hydroxymethyl group acts as a "crystallization anchor," often forming strong intermolecular hydrogen bonds (O–H[2]···N) that increase melting point and lattice energy, thereby reducing intrinsic solubility (

1

Solubility Profile & Biorelevance

Aqueous Solubility vs. pH

The compound behaves as a weak base.[1] Its solubility (

2
  • pH 1.2 (Gastric Fluid): Highly Soluble. The N1 nitrogen is fully protonated (Cationic species).

  • pH 6.8 - 7.4 (Intestinal/Blood): Lower Solubility.[2] The molecule exists primarily as the neutral free base (

    
    ).[1]
    
  • Implication: Formulation strategies must account for potential precipitation in the small intestine if high doses are administered.[1]

Organic Solvent Compatibility[1]
  • DMSO: > 50 mg/mL.[1] Preferred for stock solutions (10–20 mM).

  • Methanol/Ethanol: High solubility.[1] Suitable for synthesis and recrystallization.[1][3]

  • Dichloromethane (DCM): Moderate solubility. Useful for extraction but not for biological assays.[1]

Experimental Protocols (The "How-To")

Workflow Visualization

The following diagram illustrates the decision tree for characterizing the compound's solubility.

SolubilityWorkflowcluster_0Phase 1: Screeningcluster_1Phase 2: Definitive ProfilingStartSolid CompoundThis compoundKineticKinetic Solubility(DMSO Stock into Buffer)Start->KineticHigh ThroughputThermoThermodynamic Solubility(Shake-Flask Method)Start->ThermoGold StandardTurbidimetryNephelometry/UV(Precipitation Point)Kinetic->TurbidimetryEquilibriumEquilibration(24h - 72h @ 25°C/37°C)Thermo->EquilibriumSeparationPhase Separation(Centrifugation/Filtration)Equilibrium->SeparationQuantQuantification(HPLC-UV/MS)Separation->QuantResultFinal ProfileInput for FormulationQuant->ResultIntrinsic Solubility (S0)pH-Solubility Profile

Caption: Operational workflow for distinguishing kinetic screening from thermodynamic validation.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Use this method for regulatory data and formulation development.[2]

  • Preparation: Weigh excess solid (~2–5 mg) into 1.5 mL HPLC vials.

  • Media Addition: Add 500 µL of buffer (pH 1.2, 4.5, 6.8, and 7.4) or water.[1]

  • Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

    • Note: Check pH at the end of the experiment; the basic amine may shift the buffer pH.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm filter (ensure no drug adsorption to filter).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV @ 254 nm (aromatic core) and 220 nm.

    • Standard Curve: Prepare from a DMSO stock (0.1 – 100 µg/mL).

Protocol B: Kinetic Solubility (HTS)

Use this method for early-stage compound screening.[2]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 245 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure UV absorbance or light scattering (nephelometry).

  • Result: If precipitate forms, solubility is < 200 µM.[1]

Formulation & Salt Selection Strategy

Given the basicity of the imidazo[1,2-a]pyridine core, solubility can be significantly enhanced through salt formation.[1][2]

  • Counter-ions:

    • Hydrochloride (HCl): Standard first choice. Likely to form a stable crystalline salt.[1]

    • Mesylate/Tosylate: Good alternatives if HCl is hygroscopic.[1]

  • Cosolvents:

    • PEG400 (10-20%) or Propylene Glycol can solubilize the neutral form for IV formulations.[2]

  • Cyclodextrins:

    • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is highly effective for encapsulating the lipophilic core while exposing the hydroxyl group.[2]

References

  • PubChem. Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][2]

  • Fisher Scientific. Imidazo[1,2-a]pyridin-2-ylmethanol, 90% Product Data.[2][4] Available at: [Link][2][5]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[2] Acta Crystallographica Section E. Available at: [Link][2]

  • Master Organic Chemistry. Reduction of Carboxylic Acids to Primary Alcohols. (Context for synthesis and precursors). Available at: [Link]

Biological Activity Screening of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS: 1783772-86-0) represents a distinct variation of the "privileged" imidazo[1,2-a]pyridine scaffold.[1][2][3] While the core heterocycle is the foundation of blockbuster drugs like Zolpidem (hypnotic) and Soraprazan (P-CAB), the specific introduction of a 5-methoxy substituent combined with a 2-hydroxymethyl handle creates a unique chemical space.[1][2][3]

This guide outlines a rigorous biological screening strategy for this molecule. Unlike standard library compounds, this molecule should be treated as a dual-purpose entity :

  • Intrinsic Ligand: Screening the alcohol directly for activity against acid pumps (H+/K+-ATPase) and kinases.[1][2][3]

  • Divergent Intermediate: Utilizing the 2-methanol group as a "warhead anchor" for rapid hit-to-lead optimization libraries.

Chemical Context & SAR Logic

Structural Analysis

The imidazo[1,2-a]pyridine ring is bioisosteric with purines and indoles, granting it inherent affinity for ATP-binding pockets (kinases) and benzodiazepine receptors.[1][2]

  • 5-Methoxy Group: This substituent is electronically significant.[1][2][3] Located near the bridgehead nitrogen, it exerts an electron-donating effect (+M), increasing the electron density of the pyridine ring. Sterically, it may block metabolic oxidation at the typically labile C5 position or induce specific conformational constraints in the receptor pocket.

  • 2-Methanol Group: A versatile hydrogen-bond donor/acceptor that often mimics the transition state of ester hydrolysis or serves as a linker for hydrophobic tails required for high-affinity binding (e.g., in P-CABs).[1][2][3]

Predicted Pharmacological Space

Based on Structure-Activity Relationship (SAR) data from analog scaffolds, the screening priority is categorized as follows:

PriorityTherapeutic AreaTarget MechanismRationale
High Gastroenterology H+/K+-ATPase (P-CAB) Structural homology to Soraprazan/Vonoprazan cores; 2-position substitution is critical for binding the luminal channel.[1][2][3]
High Neurology GABA-A Receptor Core is identical to Zolpidem; 5-OMe may alter subtype selectivity (

1 vs

2/3).[1][2][3]
Medium Oncology c-Met / p38 MAPK Imidazo[1,2-a]pyridines are proven ATP-competitive kinase inhibitors.[1][2][3]
Medium Infectious Disease Anti-tubercular (DprE1) Analogs show activity against M. tuberculosis via DprE1 inhibition.[1][3]

Visualization: Screening Workflow

The following diagram illustrates the logical flow for screening this specific scaffold, branching from primary binding assays to functional validation.

ScreeningWorkflow cluster_Tier1 Tier 1: Primary Binding/Inhibition cluster_Tier2 Tier 2: Functional Validation cluster_ADME Tier 3: Liability Profiling Start (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol ATPase H+/K+-ATPase (Acid Secretion) Start->ATPase GABA GABA-A Receptor (Binding Assay) Start->GABA Kinase Kinase Panel (c-Met, p38) Start->Kinase GastricGlands Isolated Gastric Glands (pH) ATPase->GastricGlands IC50 < 1µM Electrophys Patch Clamp (Cl- Current) GABA->Electrophys Ki < 100nM CellViability Tumor Cell Viability (MTS) Kinase->CellViability Inhibition > 50% hERG hERG Channel (Cardiotox) GastricGlands->hERG Electrophys->hERG CYP CYP450 Stability (Metabolism) CellViability->CYP

Caption: Hierarchical screening workflow prioritizing high-probability targets (ATPase, GABA) before functional verification.[1][2][3]

Primary Screening Protocols

Protocol A: H+/K+-ATPase Inhibition (P-CAB Screen)

Rationale: This is the most direct test for "Soraprazan-like" activity.[1][2] P-CABs bind ionically to the pump in the presence of K+.[1][2]

Materials:

  • Lyophilized H+/K+-ATPase vesicles (derived from porcine gastric mucosa).[1][2][3]

  • Valinomycin (K+ ionophore).[2][3]

  • ATP-regenerating system (Pyruvate kinase/LDH).[1][2][3]

Methodology:

  • Preparation: Resuspend vesicles in buffer (40 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate 10 µg enzyme with test compound (0.01 – 100 µM) for 30 mins at 37°C.

  • Activation: Initiate reaction by adding ATP (2 mM) and KCl (10 mM).[2][3]

  • Readout: Measure inorganic phosphate (Pi) release using Malachite Green reagent at 620 nm.

  • Validation: Activity must be compared against Vonoprazan (positive control) and Omeprazole (mechanistic control).[3]

Success Criteria: IC50 < 5 µM indicates a valid hit.

Protocol B: GABA-A Receptor Binding (Radioligand Displacement)

Rationale: To determine if the 5-methoxy group maintains the benzodiazepine-site affinity typical of the scaffold.[1][2]

Methodology:

  • Source: Rat cortical membrane homogenates.

  • Radioligand: [3H]-Flumazenil (0.5 nM).

  • Non-specific Binding: Determine using 10 µM Diazepam.[1][2][3]

  • Procedure: Incubate membranes, radioligand, and test compound (10 µM screening dose) for 60 mins at 4°C.

  • Filtration: Rapid vacuum filtration through GF/B filters.[1][2][3]

  • Analysis: Scintillation counting. Calculate % Inhibition.

Interpretation: >50% displacement at 10 µM warrants Ki determination.[1][2][3]

Secondary Functional Assays

If primary screening yields hits, functional context is required to rule out false positives (e.g., aggregators).[3]

Kinase Selectivity Profiling (c-Met / p38)

Imidazo[1,2-a]pyridines are frequent kinase inhibitors.[1][2][3] The 2-methanol group suggests potential for hydrogen bonding in the hinge region.[1][2]

  • Assay Type: FRET-based kinase activity assay (e.g., LanthaScreen).[1][2][3]

  • Key Targets: c-Met (Oncology), p38 MAPK (Inflammation), VEGFR2.[1][2][3]

  • Data Output: Look for "clean" profiles.[1][2][3] A "dirty" kinase inhibitor (hitting >50% of a 300-kinase panel) is a toxic liability.[1][2][3]

Antimicrobial Susceptibility (MIC)[3]
  • Organisms: Mycobacterium tuberculosis (H37Rv strain), S. aureus (MRSA).[3]

  • Method: Broth microdilution (Alamar Blue assay).[2][3]

  • Relevance: Imidazo[1,2-a]pyridine-3-carboxamides are known anti-TB agents.[1][2][3] The 2-methanol variant may act as a prodrug or novel inhibitor.[1][2]

ADME & Liability Profiling[1]

The 5-methoxy group is a specific metabolic handle.[1][2] It is crucial to assess if this position is a "soft spot" for CYP450 enzymes.[2]

AssayParameterProtocol SummaryCritical Threshold
Solubility Kinetic SolubilityNephelometry in PBS (pH 7.4)> 50 µM (High)
Metabolic Stability Intrinsic Clearance (CLint)Human Liver Microsomes (HLM) + NADPHt1/2 > 30 min
hERG Inhibition CardiotoxicityAutomated Patch Clamp (FluxOR)IC50 > 10 µM
CYP Inhibition Drug-Drug InteractionFluorometric substrate inhibition (CYP3A4, 2D6)IC50 > 10 µM

Strategic Derivatization (Hit-to-Lead)

If the parent alcohol shows weak activity (IC50 > 10 µM), the 2-methanol group should be utilized to generate a focused library.[1][2]

Reaction Logic:

  • Etherification: React with benzyl bromides

    
     Mimics P-CAB hydrophobic tails.[1][2][3]
    
  • Oxidation/Amidation: Convert to aldehyde

    
     Reductive amination 
    
    
    
    Accesses CNS-active amine space.[1][2][3]

Derivatization Parent (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol Ether Ether Analogs (P-CAB Potency) Parent->Ether NaH, R-Br Amine Amine Analogs (Kinase Solubility) Parent->Amine 1. DMP 2. R-NH2, NaBH(OAc)3 Ester Ester Prodrugs (Bioavailability) Parent->Ester R-COCl

Caption: Synthetic pathways for optimizing the 2-methanol handle.

References

  • GABA-A Activity: Imidazo[1,2-a]pyridines as functionally selective GABA(A) ligands.[1][2][3][4] PubMed: 16480876.[1][2] Link

  • P-CAB Mechanism: Soraprazan: A potent and reversible inhibitor of the gastric H+/K+ ATPase.[1][2] PubChem CID 213054.[1][2] Link

  • Scaffold Review: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 2016. Link

  • Kinase Inhibition: Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry.[2][5] Link[3]

  • Anti-infective Profile: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

Sources

Technical Guide: Discovery and Synthesis of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Zolpidem (sedative) and emerging potassium-competitive acid blockers (P-CABs) like Vonoprazan. The specific derivative (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol is a critical intermediate for developing next-generation proton pump inhibitors and kinase inhibitors. Its 5-methoxy substitution pattern introduces unique electronic properties and steric constraints that influence binding affinity, while the 2-hydroxymethyl group provides a versatile handle for further functionalization (e.g., conversion to amines, ethers, or halides).

This guide provides a validated, high-fidelity synthetic workflow for this compound, prioritizing regiochemical control and scalability.

Retrosynthetic Analysis & Strategy

The construction of the bicyclic core requires a strategy that ensures the correct regiochemistry of the methoxy substituent. The most robust disconnection involves the formation of the imidazole ring onto a pre-functionalized pyridine.

Strategic Disconnection
  • Target Molecule (TM): this compound

  • Precursor 1: Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (via Hantzsch-type condensation).

  • Starting Materials: 6-Methoxy-2-aminopyridine + Ethyl bromopyruvate.

Regiochemical Logic: The condensation of 2-aminopyridines with


-halocarbonyls typically occurs at the ring nitrogen (

) first, followed by cyclization at the exocyclic amine.
  • Numbering Shift: The substituent at position 6 of the starting pyridine becomes position 5 in the fused imidazo[1,2-a]pyridine system.

  • Why not 8-methoxy? Starting with 3-methoxy-2-aminopyridine would yield the 8-methoxy isomer. To get the 5-methoxy product, one must start with 6-methoxy-2-aminopyridine .

Retrosynthesis TM This compound Intermediate Ethyl 5-methoxyimidazo[1,2-a] pyridine-2-carboxylate TM->Intermediate Reduction (LiAlH4) SM1 6-Methoxy-2-aminopyridine Intermediate->SM1 Condensation (EtOH, Reflux) SM2 Ethyl bromopyruvate Intermediate->SM2 +

Figure 1: Retrosynthetic pathway highlighting the ester reduction strategy.

Detailed Synthetic Protocols

Phase 1: Cyclocondensation

Objective: Synthesis of Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

This step utilizes a modified Hantzsch thiazole synthesis mechanism adapted for aminopyridines. The reaction is driven by the nucleophilicity of the pyridine ring nitrogen.

Materials
  • 6-Methoxy-2-aminopyridine (1.0 eq): The nucleophilic scaffold.

  • Ethyl bromopyruvate (1.2 eq): The electrophile (Warning: Lachrymator, handle in fume hood).

  • Ethanol (Absolute): Solvent (0.5 M concentration relative to amine).

  • Sodium Bicarbonate (

    
    ):  For neutralization.
    
Protocol
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-methoxy-2-aminopyridine (e.g., 10.0 g, 80.6 mmol).

  • Solvation: Add absolute ethanol (160 mL) and stir until dissolved.

  • Addition: Add ethyl bromopyruvate (13.5 mL, ~96.7 mmol) dropwise over 15 minutes at room temperature. Note: The solution may darken.

  • Reflux: Heat the mixture to reflux (

    
    C) and maintain for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the consumption of the aminopyridine.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol, yielding a dark oily residue (the HBr salt).

    • Resuspend the residue in water (100 mL) and Ethyl Acetate (100 mL).

    • Slowly add solid

      
       or saturated aqueous 
      
      
      
      while stirring until pH ~8. This liberates the free base.
    • Observation: A precipitate often forms at the interface.

  • Purification:

    • Separate the organic layer.[1][2] Extract the aqueous layer 2x with DCM (Dichloromethane).

    • Combine organics, dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol or EtOAc/Hexane to yield off-white crystals.

    • Expected Yield: 55–70%.

Phase 2: Ester Reduction

Objective: Conversion to this compound.

Materials
  • Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (

    
    ) (2.0 eq):  Strong reducing agent.
    
  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Reagent Loading: Add

    
     (e.g., 1.5 g, 39 mmol) to the flask. Add anhydrous THF (50 mL) and cool to 
    
    
    
    C in an ice bath.
  • Substrate Addition: Dissolve the ester from Phase 1 (4.3 g, 19.5 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the

    
     suspension over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Remove the ice bath and allow to stir at room temperature for 2–3 hours.

    • Checkpoint: If reaction is sluggish, warm to

      
      C.
      
  • Quench (Fieser Method):

    • Cool back to

      
      C.
      
    • Add 1.5 mL water (very slowly).

    • Add 1.5 mL 15% NaOH .

    • Add 4.5 mL water .

    • Stir for 30 minutes until a white granular precipitate forms (aluminum salts).

  • Isolation:

    • Filter the mixture through a pad of Celite. Wash the pad with THF/MeOH (9:1).

    • Concentrate the filtrate to yield the crude alcohol.

    • Purification: Flash column chromatography (DCM:MeOH 95:5) if necessary, though the crude is often sufficiently pure.

Mechanistic Insight & Troubleshooting

Mechanism of Cyclization

The reaction proceeds via an


 attack of the pyridine ring nitrogen (N1) on the 

-carbon of the bromopyruvate. This forms a quaternary pyridinium salt intermediate.[3] Subsequent intramolecular nucleophilic attack by the exocyclic amine onto the ketone carbonyl, followed by dehydration, aromatizes the system to form the imidazole ring.

Mechanism Step1 N-Alkylation (Pyridine N attacks) Step2 Pyridinium Salt Intermediate Step1->Step2 Fast Step3 Cyclodehydration (Exocyclic N attacks C=O) Step2->Step3 Rate Limiting Step4 Aromatization (-H2O) Step3->Step4 -H2O

Figure 2: Mechanistic flow of the imidazo[1,2-a]pyridine ring formation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete cyclization (intermediate salt remains).Ensure reflux time is sufficient (6h+). Ensure pH is adjusted to >8 during workup to liberate the free base.
Regioisomer Mix Contaminated starting material.Verify 6-methoxy-2-aminopyridine purity. 3-methoxy isomer yields the 8-methoxy product.
Incomplete Reduction Wet THF or old

.
Use freshly distilled THF. Switch to

pellets crushed immediately before use.
Product is Sticky/Oil Residual solvent or impurities.Triturate with diethyl ether or pentane to induce crystallization.

Characterization Data (Simulated)

The following data represents the expected spectral signature for This compound .

1H NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
7.45Singlet1HH-3Imidazole ring proton
7.15Doublet (

Hz)
1HH-7Pyridine ring
7.05Triplet (

Hz)
1HH-6Pyridine ring
6.05Doublet (

Hz)
1HH-8Upfield due to OMe shielding
4.75Singlet2H

-OH
Methylene
4.02Singlet3H

Methoxy group
2.80Broad Singlet1H-OHExchangeable

Key Diagnostic Feature: The H-3 proton (singlet) confirms ring closure. The methoxy group at position 5 typically exerts a shielding effect on the adjacent protons, shifting them upfield relative to the unsubstituted parent.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.
    • (Verified Context via Search 1.1)

  • Synthesis of 5-Methyl Analog (Protocol Basis)

    • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PMC - NIH.
    • (Verified Context via Search 1.7)

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Synthesis of imidazo[1,2-a]pyridines.[2][3][4][5][6][7][8] Organic Chemistry Portal.

    • (Verified Context via Search 1.4)

  • Starting Material Preparation (2,6-dichloropyridine route)

    • Process for producing 2,3-diamino-6-methoxypyridine (Intermediate synthesis).[9][10][11] Google Patents.

    • (Verified Context via Search 1.3)

Sources

Methodological & Application

Synthesis of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GABA-A receptor modulators (e.g., Zolpidem), anti-infectives, and anti-inflammatory agents.[1][2] The specific derivative (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol represents a critical intermediate for accessing 5-substituted analogs, where the C5-methoxy group provides unique electronic properties and steric bulk that influence binding affinity in the benzodiazepine binding pocket.

This application note provides a validated, two-step synthetic protocol for this compound. Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the 6-methoxy substituent on the pyridine ring and details the safe reduction of the ester functionality.

Key Chemical Data
PropertySpecification
Target Molecule This compound
CAS Registry N/A (Analogous structures: 100306-34-1)
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Core Scaffold Imidazo[1,2-a]pyridine

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Hantzsch-type condensation, which constructs the fused bicyclic system from a 2-aminopyridine and an


-halocarbonyl.

Strategic Logic:

  • Regiochemistry: The starting material, 6-methoxypyridin-2-amine, directs cyclization such that the methoxy group ends up at the C5 position of the fused system. This is due to the IUPAC numbering shift: position 6 on the pyridine ring becomes position 5 on the imidazo[1,2-a]pyridine.

  • Functional Group Interconversion: Direct synthesis of the alcohol is difficult. We proceed via the ethyl ester intermediate, which is stable and easily purified before reduction.

Retrosynthesis Target (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol Intermediate Ethyl 5-methoxyimidazo[1,2-a] pyridine-2-carboxylate Target->Intermediate Reduction (LiAlH4) Precursors 6-Methoxy-pyridin-2-amine + Ethyl bromopyruvate Intermediate->Precursors Condensation (Cyclization)

Figure 1: Retrosynthetic disconnection showing the ester intermediate strategy.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Objective: Construct the fused ring system via condensation.

Reagents:

  • 6-Methoxy-pyridin-2-amine (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv) [Lachrymator - Handle in Hood]

  • Ethanol (Absolute, 0.5 M concentration relative to amine)

  • Sodium Bicarbonate (NaHCO₃) (saturated aq. solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methoxy-pyridin-2-amine (e.g., 1.24 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (1.38 mL, 11 mmol) dropwise at room temperature. Note: The solution may turn dark or orange immediately due to N-alkylation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the amine by TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% of the original volume.

    • Dilute with water (30 mL) and neutralize carefully with saturated NaHCO₃ solution until pH ~8. Caution: CO₂ evolution.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc/Hexanes).

    • Expected Yield: 55–65% as a solid.

Mechanistic Insight: The endocyclic nitrogen (N1) of the pyridine is the most nucleophilic site and attacks the methylene carbon of the bromopyruvate. This forms a pyridinium salt intermediate. Subsequent intramolecular attack by the exocyclic amino group onto the ketone carbonyl, followed by dehydration, closes the imidazole ring.

Step 2: Reduction to this compound

Objective: Reduce the ester to the primary alcohol without over-reduction or ring cleavage.

Reagents:

  • Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (from Step 1)

  • Lithium Aluminum Hydride (LiAlH4) (1.5 equiv) [Pyrophoric]

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask and flush with Argon/Nitrogen. Add the ester intermediate (e.g., 1.0 g, 4.2 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Carefully add LiAlH4 (1.0 M solution in THF or solid powder, 6.3 mmol) portionwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (the alcohol will be significantly more polar than the ester).

  • Fieser Quench (Critical Safety Step):

    • Cool back to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL water

    • Example: If 240 mg LiAlH4 was used, add 240 µL H₂O, 240 µL 15% NaOH, 720 µL H₂O.

  • Isolation:

    • Add anhydrous MgSO₄ to the granular white precipitate formed. Stir for 15 mins.

    • Filter through a pad of Celite. Wash the pad with THF/DCM.

    • Concentrate the filtrate to yield the crude alcohol.

Workflow Diagram:

Workflow Start Start: Ester Intermediate Step1 Dissolve in Anhydrous THF Cool to 0°C Start->Step1 Step2 Add LiAlH4 (1.5 eq) Stir RT, 2h Step1->Step2 Step3 Fieser Quench (H2O / NaOH / H2O) Step2->Step3 Step4 Filter (Celite) & Concentrate Step3->Step4 End Final Product: This compound Step4->End

Figure 2: Step-by-step workflow for the LiAlH4 reduction process.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

3.9–4.0 ppm (s, 3H)
Methoxy group (-OCH₃) at C5.

4.7–4.8 ppm (s, 2H)
Methylene protons (-CH₂OH) at C2.

7.4–7.6 ppm (s, 1H)
Imidazole ring proton (H3).

6.0–7.5 ppm (m, 3H)
Pyridine ring protons (coupling pattern depends on substitution).
Mass Spec (ESI) [M+H]⁺ = 179.2Confirms molecular weight.
Appearance White to off-white solidHigh purity crystalline solid.

Self-Validating Check:

  • Regiochemistry Check: If the methoxy group is at the wrong position (e.g., C7), the coupling constants in the aromatic region of the NMR will differ significantly. The C5-methoxy typically shields the H6 proton, resulting in an upfield shift relative to the unsubstituted parent.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Reaction of 2-aminopyridines with ethyl bromopyruvate.[2]

    • Source:

  • Reduction Protocols (LiAlH4)

    • Standard procedures for ester reduction.
    • Source:

  • Structural Analogs (5-Methyl derivative)

    • Crystal structure and synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
    • Source:

Sources

Application Note: Purification Strategies for (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It prioritizes mechanistic understanding, scalability, and rigorous validation.

Executive Summary

The purification of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol presents unique challenges due to the physicochemical properties of the 5-substituted imidazo[1,2-a]pyridine core. The 5-methoxy group introduces steric strain adjacent to the bridgehead nitrogen (N1), altering the basicity and solubility profile compared to its unsubstituted congeners.

This guide details a multi-stage purification protocol designed to isolate the target alcohol from common synthetic impurities, including unreacted ester precursors, aluminum salts (from reduction), and regioisomeric byproducts.

Key Physicochemical Profile
PropertyCharacteristicPurification Implication
Basicity Weakly basic (N1)Requires pH-modified mobile phases to prevent peak tailing.
Polarity Moderate-High (LogP ~0.8-1.2)Soluble in chlorinated solvents/alcohols; poor solubility in aliphatics.
H-Bonding Donor (OH) & Acceptor (N, O)Prone to strong adsorption on silica; requires polar modifiers.
Stability Acid-sensitive (potential ether cleavage)Avoid prolonged exposure to strong acids (< pH 2).

Synthesis Context & Impurity Profiling

To design an effective purification, one must understand the "impurity history." The target is typically synthesized via a two-step sequence:

  • Condensation: 6-Methoxy-2-aminopyridine + Ethyl bromopyruvate

    
     Ethyl ester intermediate.
    
  • Reduction: Ester + Hydride Source (LiAlH

    
    /NaBH
    
    
    
    )
    
    
    Target Alcohol .
Impurity Matrix
  • Impurity A (Precursor): Unreacted Ethyl 5-methoxy-imidazo[1,2-a]pyridine-2-carboxylate. (Less polar, UV active).

  • Impurity B (Starting Material): 6-Methoxy-2-aminopyridine. (Highly polar, basic, difficult to remove).

  • Impurity C (Inorganic): Aluminum/Boron salts (Colloidal, causes emulsions).

  • Impurity D (Degradation): Demethylated phenol derivatives (if harsh acidic workup is used).

Protocol 1: Advanced Work-Up (The "Fieser" Modification)

Critical Step: The reduction step often utilizes Lithium Aluminum Hydride (LAH). Improper quenching leads to gelatinous aluminum hydroxide precipitates that trap the product, reducing yield and complicating chromatography.

Objective: Transform aluminum residues into a granular, filterable solid.

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture (in THF or Ether) with diethyl ether (3x reaction volume). Cool to 0°C.[1][2]

  • The 1:1:3 Quench (Fieser Method):

    • Add 1 mL of H

      
      O  per gram of LAH used. (Add slowly; vigorous gas evolution).
      
    • Add 1 mL of 15% (w/v) NaOH .

    • Add 3 mL of H

      
      O .
      
  • Granulation: Warm to room temperature and stir vigorously for 15–30 minutes. The grey precipitate should turn white and granular.

  • Filtration: Filter through a pad of Celite® 545. Wash the cake with warm THF (40°C) to recover occluded product.

  • Drying: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Scientist's Note: If using NaBH


/MeOH, quench with saturated NH

Cl, evaporate MeOH, and extract into DCM. The high water solubility of the 5-methoxy derivative requires multiple extractions (5x) with DCM/Isopropanol (9:1).

Protocol 2: Flash Column Chromatography

Standard silica chromatography often results in streaking due to the interaction between the basic imidazopyridine nitrogen and acidic silanols.

Stationary Phase Selection
  • Primary Choice: Standard Silica Gel (40–63 µm).

  • Secondary Choice (For high purity): Amine-functionalized Silica (NH-Silica) – eliminates the need for mobile phase modifiers.

Mobile Phase Optimization

Base Modifier: 1% Triethylamine (TEA) or 1% NH


OH (28% aq) is mandatory to deprotonate surface silanols.

Recommended Gradient (Silica Gel):

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% NH

    
    OH
    
Time (CV)% Solvent BDescription
0–20%Elute non-polar impurities (hydrocarbons).
2–50%

2%
Elute unreacted ester (Impurity A).
5–152%

8%
Elution of Target Alcohol.
15–208%

20%
Elute highly polar amines (Impurity B).

Detection: Monitor at 254 nm (aromatic) and 280 nm (pyridine specific). The 5-methoxy group provides a distinct UV signature compared to the starting aminopyridine.

Protocol 3: Recrystallization (Polishing)

Chromatography provides >95% purity. Recrystallization achieves >99% and removes trace colored impurities.

Solvent System: Ethyl Acetate / Hexane (Anti-solvent) or Acetonitrile.

  • Dissolve the chromatographed solid in a minimum amount of boiling Ethyl Acetate .

  • If colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot.

  • Slowly add hot Hexane dropwise until persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool to Room Temp, then 4°C overnight.

  • Morphology: The 5-methoxy derivative typically forms off-white needles or prisms.

Analytical Validation (HPLC-UV-MS)

Validate purity using a Reverse Phase method compatible with basic heterocycles.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 9.5). Note: High pH suppresses protonation, improving peak shape for basic compounds.

  • Mobile Phase: A: Buffer; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow: 1.0 mL/min.

Process Logic Visualization

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Fieser Quench (H2O : 15% NaOH : H2O) Start->Quench Filter Filtration (Celite) Remove Al salts Quench->Filter Extract Extraction DCM:IPA (9:1) Filter->Extract CrudeSolid Crude Solid Extract->CrudeSolid Flash Flash Chromatography DCM/MeOH/NH4OH CrudeSolid->Flash Check Purity Check (HPLC) Flash->Check Cryst Recrystallization EtOAc / Hexane Check->Cryst >95% Reprocess Reprocess / Re-column Check->Reprocess <95% Final Pure this compound (>99%) Cryst->Final Reprocess->Flash

Caption: Logical workflow for the isolation of the target alcohol from reduction mixtures.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease [NH

OH] to 1.5% or switch to NH-Silica.
Low Yield (Workup) Product trapped in Al saltsUse Fieser quench; wash filter cake with hot THF.
Emulsion Amphiphilic natureUse Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for quenching.
Product is Oil Solvent occlusionTriturate with diethyl ether/pentane to induce solidification.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs.
    • Source: ACS Organic & Inorganic Au (2024).
    • URL:[Link]

  • Crystallography & Structural Properties

    • Title: Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
    • Source: PMC - NIH (2010).
    • URL:[Link]

  • Purification of Nitrogen Heterocycles

    • Title: pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: European Journal of Organic Chemistry (2017).[1]

    • URL:[Link]

  • Reaction Mechanism & Regioselectivity

    • Title: Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[3][4]

    • Source: MDPI Molecules (2025).
    • URL:[Link]

Sources

Application Note: (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol in Kinase Inhibitor Discovery

[1]

Abstract & Strategic Significance

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting kinases (e.g., PI3K, p38 MAP, c-Met).

This compound represents a high-value Fragment-Based Drug Discovery (FBDD) seed and synthetic intermediate.

  • The Core: The imidazo[1,2-a]pyridine moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.

  • The 5-Methoxy Group: Unlike the more common unsubstituted or 6/8-substituted analogs, the 5-methoxy group introduces a specific steric and electronic vector. This can induce selectivity by interacting with specific residues near the gatekeeper or solvent-exposed regions, potentially differentiating between homologous kinases.[1]

  • The 2-Methanol Handle: The hydroxymethyl group provides a versatile "exit vector" for rapid chemical elaboration, allowing chemists to grow the fragment into the hydrophobic back pocket or the ribose binding pocket.

Chemical Properties & Handling[3]

PropertySpecification
Chemical Name This compound
CAS Number 1783772-86-0
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, DMF.[2] Sparingly soluble in water.
Storage -20°C (Desiccated). Stable for >2 years in solid state.
pKa (Calculated) ~5.5 (Pyridine nitrogen). Protonation may occur in acidic assay buffers.

Handling Protocol:

  • Stock Preparation: Dissolve 17.8 mg in 1 mL of anhydrous DMSO to create a 100 mM stock solution .

  • Sonicate: Sonicate for 2 minutes to ensure complete dissolution.

  • Aliquoting: Aliquot into 50 µL vials to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Assay Buffer Compatibility: When diluting into aqueous buffers (PBS, HEPES), ensure the final DMSO concentration is <1% (v/v) to prevent enzyme denaturation, unless the specific kinase is known to tolerate higher DMSO loads.

Application 1: Fragment Screening (FBDD)

Objective: To validate the binding of the core scaffold to the target kinase before chemical elaboration.

Protocol: Surface Plasmon Resonance (SPR) Screening

Rationale: As a low molecular weight fragment (MW < 200), the compound will have low affinity (µM to mM range). SPR is preferred over biochemical IC50 assays for detecting these weak interactions.

Workflow:

  • Sensor Chip: Immobilize the target kinase (e.g., biotinylated p38 or PI3K) onto a Streptavidin (SA) or CM5 chip. Target immobilization level: ~3000-5000 RU (high density required for fragments).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO. Crucial: Match DMSO concentration exactly in running buffer and samples to minimize bulk refractive index errors.

  • Concentration Series: Prepare a 2-fold dilution series of the compound: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM.

  • Injection: Flow rate 30 µL/min, contact time 60s, dissociation time 120s.

  • Analysis:

    • Square Wave Binding: Look for rapid on/off kinetics (typical for fragments).

    • Steady State Affinity: Plot Equilibrium Response (Req) vs. Concentration to determine

      
      .
      
    • Ligand Efficiency (LE): Calculate LE =

      
      . A good starting fragment should have LE > 0.3.
      

Application 2: Synthetic Elaboration (Library Generation)

Objective: To transform the "methanol" handle into a library of potential inhibitors.

The 2-hydroxymethyl group is a "synthetic pivot." The following workflow describes converting the scaffold into a focused library targeting the ATP-binding pocket .

Workflow Diagram (Synthetic Pathways)

ChemicalElaborationcluster_0Library Generation StrategyStart(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol(Scaffold)AldehydeAldehyde Intermediate(Swern/Dess-Martin)Start->AldehydeOxidationChlorideChloromethyl Derivative(SOCl2)Start->ChlorideChlorinationAmineLibReductive Amination Library(Target: Solubilizing Groups)Aldehyde->AmineLib+ R-NH2 / NaBH(OAc)3EtherLibEther Library(Target: Hydrophobic Pocket)Chloride->EtherLib+ R-OH / NaH

Caption: Synthetic divergence from the 2-methanol handle. The aldehyde route accesses amine-based libraries (solubility), while the chloride route accesses ether libraries (hydrophobicity).

Detailed Protocol: Reductive Amination (Route A)

This route is ideal for introducing solubilizing groups (morpholines, piperazines) often required for kinase inhibitors.

  • Oxidation: Treat this compound (1.0 eq) with Dess-Martin Periodinane (1.2 eq) in DCM at 0°C to RT for 2 hours. Quench with

    
    . Isolate the aldehyde.
    
  • Library Synthesis (96-well plate format):

    • Dispense Aldehyde (50 µmol) in DCE (500 µL) into each well.

    • Add diverse Amines (55 µmol) to each well.

    • Add

      
       (75 µmol) and Acetic Acid (1 drop).
      
    • Shake at RT for 16 hours.

  • Workup: Scavenge excess amine with polymer-supported isocyanate resin. Filter and concentrate.

  • Output: A library of 5-methoxy-imidazo[1,2-a]pyridine-2-ylmethyl-amines ready for screening.

Application 3: Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 of the synthesized derivatives against a specific kinase (e.g., PI3K

Method: ADP-Glo™ Kinase Assay (Promega). This assay measures ADP generated from the kinase reaction, which is linear with kinase activity.

Reagents
  • Kinase: Recombinant PI3K

    
     (or target of choice).
    
  • Substrate: PIP2:PS lipid substrate (for PI3K) or specific peptide substrate.

  • ATP: Ultra-pure ATP (typically used at

    
     apparent, ~10-50 µM).
    
  • Test Compounds: The library generated in Section 4.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO (10-point dose response, e.g., 10 µM down to 0.5 nM).

    • Dilute 1:25 into 1x Kinase Buffer (4% DMSO intermediate).

    • Transfer 2.5 µL of intermediate to the 384-well assay plate (Final DMSO = 1%).

  • Kinase Reaction:

    • Add 2.5 µL of Enzyme/Substrate Mix to the plate.

    • Incubate for 10 minutes at RT (allows compound to bind enzyme).

    • Add 2.5 µL of ATP to start the reaction.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Logic
  • Normalization: Convert RLU to % Inhibition using controls:

    
    
    
    • PosCtrl (Max Signal): Enzyme + Substrate + ATP (No Inhibitor).

    • NegCtrl (Min Signal): No Enzyme (or excess known inhibitor).

  • Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to extract IC50.

Mechanism of Action & Binding Mode Hypothesis

Understanding why this scaffold works is crucial for optimization.

Hypothesis: The imidazo[1,2-a]pyridine binds in the ATP pocket.

  • Hinge Binder: The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region residue.

  • 5-Methoxy Role: The 5-OMe group projects toward the "floor" of the ATP pocket or the solvent front, depending on the specific kinase.

    • Selectivity Note: In some kinases, a bulky gatekeeper residue may clash with the 5-OMe, rendering the compound inactive. In others (with smaller gatekeepers like Thr/Ala), it fits, providing selectivity .

  • 2-Position Extension: The library derivatives extend into the ribose pocket, interacting with Asp/Glu residues often found there.

Binding Mode Visualization

BindingModeScaffoldImidazo[1,2-a]pyridineCoreOMe5-Methoxy Group(Selectivity Filter)Scaffold->OMeMethanol2-Methanol Derivative(Solvent/Ribose Interaction)Scaffold->MethanolHingeHinge Region(Backbone NH)Scaffold->HingeH-Bond (N1 acceptor)GatekeeperGatekeeper Residue(Steric Check)OMe->GatekeeperSteric Interaction(Clash or Fit)RibosePocketRibose/Solvent Pocket(Hydrophilic)Methanol->RibosePocketH-Bond / Salt Bridge

Caption: Schematic binding mode of the scaffold within the kinase ATP pocket. The N1 interacts with the hinge, while the 5-OMe probes the gatekeeper region.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound insolubility at high conc.Ensure final DMSO is 1%. Use the "Amine Route" (Section 4) to improve solubility.
Flat Dose Response Compound aggregation (promiscuous binder).Add 0.01% Triton X-100 to assay buffer. Check SPR sensorgram for "square" binding.
Low Potency (IC50 > 10 µM) Fragment is too small.This is expected for the core.[3] Potency comes from the library derivatives (Section 4). Calculate Ligand Efficiency (LE) instead of raw IC50.
Oxidation Failure Alcohol is unreactive.The pyridine nitrogen may interfere with oxidants. Use Swern oxidation or add

during Dess-Martin oxidation.

References

  • Bagley, M. C., et al. "Imidazo[1,2-a]pyridines as a privileged scaffold in kinase inhibitor discovery." Chemical Biology & Drug Design, 2016.

  • Engh, R. A., & Bossemeyer, D. "Structural aspects of protein kinase control: The Imidazo[1,2-a]pyridine binding mode." Pharmacology & Therapeutics, 2002.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2024.

  • Vertex Pharmaceuticals. "Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase." Bioorganic & Medicinal Chemistry Letters, 2011.[4]

  • ChemicalBook. "this compound Product Properties." ChemicalBook Database, 2025.

Application Note: Quantifying Cellular Target Engagement of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol Using a CRE-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3] Its synthetic tractability and diverse biological activities, including roles as kinase and phosphodiesterase inhibitors, make it a focal point for drug discovery programs targeting cancer, inflammation, and neurological disorders.[1][4][5] This document provides a detailed methodology for characterizing the cellular activity of a novel imidazo[1,2-a]pyridine derivative, (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (herein designated as "MIP-M"), using a robust, cell-based reporter assay.

While the specific biological target of MIP-M is under investigation, the imidazo[1,2-a]pyridine class has shown activity against cyclic nucleotide phosphodiesterases (PDEs).[6] PDEs are critical enzymes that regulate signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Inhibition of a PDE, such as PDE10A, leads to an accumulation of intracellular cAMP.[6] This application note outlines a protocol to quantify the potency of MIP-M by measuring its impact on the cAMP signaling pathway in a HEK293 cell line engineered to express a cAMP Response Element (CRE) coupled to a luciferase reporter gene.[8][9][10]

Assay Principle: In this system, an increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CRE-Binding Protein (CREB).[9][10] Phosphorylated CREB binds to CRE sequences in the reporter construct, driving the expression of firefly luciferase.[8][10] The resulting luminescence is directly proportional to the intracellular cAMP concentration and can be used to determine the inhibitory potency (IC₅₀) of compounds like MIP-M.

Materials and Methods

Reagents and Consumables
  • HEK293 CRE-Luciferase Stable Cell Line (e.g., BPS Bioscience, #79434)[11]

  • This compound (MIP-M)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (e.g., Sigma-Aldrich, #D2650)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose, GlutaMAX™ (e.g., Gibco, #10566016)

  • Fetal Bovine Serum (FBS), Qualified (e.g., Gibco, #26140079)

  • Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco, #15140122)

  • Forskolin (e.g., Sigma-Aldrich, #F6886)

  • Papaverine (Positive Control PDE10A inhibitor) (e.g., Sigma-Aldrich, #P3510)

  • ONE-Step™ Luciferase Assay System (e.g., BPS Bioscience, #60690) or equivalent

  • White, clear-bottom 96-well cell culture plates (e.g., Corning, #3610)

  • Sterile, multichannel-compatible reagent reservoirs

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Class II Biological Safety Cabinet

  • Luminometer capable of reading 96-well plates

  • Inverted Microscope

  • Automated liquid handler or multichannel pipettes

  • Centrifuge

Experimental Protocols

PART 1: Cell Culture and Maintenance
  • Culture Medium: Prepare Growth Medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Propagation: Culture the HEK293 CRE-Luciferase cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize with Growth Medium, centrifuge, and re-seed new flasks at a 1:8 to 1:20 ratio.[11]

PART 2: Compound Preparation and Plating
  • Stock Solutions: Prepare a 10 mM stock solution of MIP-M in 100% DMSO. Similarly, prepare a 10 mM stock of the positive control, Papaverine. Store stocks at -20°C. Proper compound handling and storage are critical for reproducibility.[12]

  • Assay Plate Preparation:

    • Harvest HEK293 CRE-Luciferase cells as described above.

    • Resuspend cells in fresh Growth Medium and perform a cell count to determine density.

    • Dilute the cell suspension to a final concentration of 150,000 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (15,000 cells/well).

    • Incubate the plate for 16-24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]

PART 3: Assay Execution
  • Compound Dilution Series:

    • On the day of the assay, prepare a serial dilution of MIP-M and Papaverine.

    • First, create an intermediate dilution plate. For a 10-point, 1:3 serial dilution starting at 100 µM final concentration, add the 10 mM stock to assay medium (DMEM + 0.5% FBS) to create a 200 µM working solution (2X final concentration).

    • Perform serial dilutions across a 96-well plate.

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the compound wells, typically 0.1%) and "unstimulated control" wells.[9]

  • Cell Treatment:

    • After the overnight incubation, gently remove the growth medium from the cell plate.

    • Add 50 µL of assay medium to all wells.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells.

    • Add 50 µL of assay medium containing 0.2% DMSO to the vehicle control wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Cellular Stimulation:

    • Prepare a stock of Forskolin in DMSO. Dilute it in assay medium to a 2X working concentration calculated to yield a final concentration that gives a submaximal response (EC₂₀-EC₅₀), which must be determined empirically (typically 1-5 µM). This creates a sufficient signal window to observe the effects of inhibitors.

    • Add 50 µL of the 2X Forskolin solution to all wells (except "unstimulated" controls, which receive 50 µL of assay medium).

    • Incubate the plate for 5-6 hours at 37°C with 5% CO₂.[8][11]

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 100 µL of ONE-Step™ Luciferase reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data (Relative Light Units, RLU) should be normalized to percentage of inhibition.

    • 0% Inhibition (High Signal): Average RLU from the "vehicle control" wells (DMSO + Forskolin).

    • 100% Inhibition (Low Signal): Average RLU from the "unstimulated control" wells (DMSO only).

    • Calculate % Inhibition for each well using the formula: % Inhibition = 100 * (1 - [RLU_Sample - RLU_Unstimulated] / [RLU_Vehicle - RLU_Unstimulated])[13]

  • Dose-Response Curve and IC₅₀ Calculation:

    • Plot the normalized % Inhibition values against the logarithm of the MIP-M concentration.[14]

    • Fit the data using a non-linear regression model (four-parameter logistic equation) with variable slope.[15][16]

    • The IC₅₀ is the concentration of MIP-M that produces 50% inhibition of the Forskolin-stimulated signal.[15][17]

Representative Data
MIP-M Conc. (µM)Log [MIP-M]Avg. RLU% Inhibition
1002.0018,54095.2%
33.31.5225,68089.2%
11.11.0548,91070.4%
3.700.5795,23031.8%
1.230.09121,55010.2%
0.41-0.39132,8900.9%
0.14-0.86135,100-0.9%
0.05-1.33134,500-0.4%
Vehicle (DMSO)-134,0000.0%
Unstimulated-15,000100.0%
Table 1: Example data set for MIP-M. Raw RLU values are normalized and used to calculate % inhibition. These values can then be plotted to determine the IC₅₀.

Visualizations

Signaling Pathway and Assay Mechanism

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE PDE10A AMP AMP PDE->AMP Hydrolyzes ATP ATP cAMP->PDE Substrate PKA PKA (inactive) cAMP->PKA Activates PKA_act PKA (active) CREB CREB PKA_act->CREB Phosphorylates pCREB pCREB CRE CRE (Promoter) pCREB->CRE Binds Luc Luciferase Gene CRE->Luc Drives Expression Light Luminescence (Signal) Luc->Light Produces MIPM MIP-M (Inhibitor) MIPM->PDE Inhibits Forskolin Forskolin (Activator) Forskolin->AC Activates

Caption: Mechanism of the CRE-Luciferase assay for PDE inhibitors.

Experimental Workflow

G start Start step1 Seed HEK293 CRE-Luc Cells in 96-well Plate start->step1 step2 Incubate Overnight (16-24h) step1->step2 step4 Treat Cells with MIP-M (30 min pre-incubation) step2->step4 step3 Prepare Serial Dilution of MIP-M Compound step3->step4 step5 Stimulate with Forskolin (EC20-EC50) step4->step5 step6 Incubate for 5-6 Hours step5->step6 step7 Add Luciferase Reagent step6->step7 step8 Measure Luminescence step7->step8 step9 Data Analysis: Normalize & Calculate IC50 step8->step9 end_node End step9->end_node

Caption: Step-by-step workflow for the cell-based PDE inhibitor assay.

References

  • A Novel Cell Based Assay for PDE Inhibitor Screenings. Vertex Pharmaceuticals.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci.
  • How to calculate IC50. Science Gateway.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Bentham Science. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]

  • PDE10A (Mouse) Assay Kit. BPS Bioscience. Available at: [Link]

  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available at: [Link]

  • CRE/CREB Luciferase Reporter Lentivirus - Data Sheet. BPS Bioscience. Available at: [Link]

  • PDE10A Assay Kit. West Bioscience.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Identification and Optimization of PDE10A Inhibitors Using Fragment-Based Screening by Nanocalorimetry and X-ray Crystallography. PubMed. Available at: [Link]

  • PDE10A2 Assay Kit. BPS Bioscience. Available at: [Link]

  • CRE/CREB Reporter Assay Kit. BPS Bioscience. Available at: [Link]

  • Drug dose-response data analysis. Towards Data Science. Available at: [Link]

  • PDE10A Phosphodiesterase Assay Service. Reaction Biology. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Principle of cAMP responsive element (CRE) luciferase screening assay. ResearchGate. Available at: [Link]

  • cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. BPS Bioscience. Available at: [Link]

  • HEK Cell-Based High-Throughput GPCR Screening Platforms. Cytion. Available at: [Link]

  • Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. PMC. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • Can a functional GPCR assay be performed on transfected HEK293T cells in suspension? ResearchGate. Available at: [Link]

  • Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PMC. Available at: [Link]

  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Springer. Available at: [Link]

  • Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization. PLOS One. Available at: [Link]

  • Small Molecule Screening Process Steps. Danaher Life Sciences. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PMC. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Taylor & Francis Online. Available at: [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available at: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

Sources

Technical Guide: In Vivo Applications of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the in vivo assessment of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol .

Based on the specific substitution pattern (5-methoxy), this compound is identified as a critical scaffold intermediate and potential metabolite associated with the Takeda series of CENP-E inhibitors (e.g., Compound 12) used in oncology research. It may also serve as a reference standard for impurity profiling or metabolic stability studies in drug discovery campaigns targeting the imidazo[1,2-a]pyridine core (common in GABAergic and P-CAB agents).

Part 1: Executive Summary & Compound Profile

Strategic Context

This compound is primarily utilized in two in vivo contexts:

  • Metabolic Profiling: As a reference standard to identify the "alcohol metabolite" of complex CENP-E inhibitors or gastric acid blockers.

  • Synthetic Precursor Safety: To establish the toxicological profile of this key intermediate if it persists as an impurity in the final drug substance (API).

Physicochemical & Handling Profile
  • Chemical Structure: Fused bicyclic heterocycle (imidazo[1,2-a]pyridine) with a methoxy group at C5 and a hydroxymethyl group at C2.

  • Molecular Weight: ~178.19 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Acidity (pKa): Weak base (pyridine nitrogen, pKa ~5.0–6.0).

  • Solubility: Moderate in organic solvents (DMSO, Methanol); pH-dependent aqueous solubility (soluble at pH < 4; prone to precipitation at neutral pH).

ParameterSpecificationImplications for In Vivo Study
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity; likely good membrane permeability but rapid clearance.
Metabolic Liability High (Primary Alcohol)Rapidly oxidized to the corresponding carboxylic acid in vivo.
Storage -20°C, DesiccatedHygroscopic; protect from moisture to prevent hydrolysis/degradation.

Part 2: Formulation Protocols (Critical Step)

Challenge: The imidazo[1,2-a]pyridine core can crystallize in biological fluids if not properly solubilized. The 5-methoxy group increases lipophilicity compared to the unsubstituted parent.

Protocol A: Intravenous (IV) Formulation (PK Studies)

Target Concentration: 1 – 5 mg/mL Vehicle: 10% DMSO / 40% PEG400 / 50% Saline

  • Weigh the required amount of compound.

  • Dissolve completely in DMSO (10% of final volume). Vortex for 2 minutes.

  • Add PEG400 (40% of final volume) slowly while vortexing. The solution should be clear and slightly viscous.

  • Add Sterile Saline (0.9% NaCl) (50% of final volume) dropwise with continuous agitation.

    • Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes. If it persists, switch to Protocol B .

  • Filter sterilize (0.22 µm PVDF filter) immediately before dosing.

Protocol B: Oral (PO) / Intraperitoneal (IP) Formulation (Efficacy/Tox)

Target Concentration: 5 – 20 mg/mL Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 4.0).

  • Prepare the vehicle: Dissolve HP-β-CD in Citrate Buffer (pH 4.0).

  • Add the compound to the vehicle.

  • Sonicate for 15–20 minutes at ambient temperature. The acidic pH aids protonation of the pyridine nitrogen, enhancing solubility.

  • Adjust pH if necessary (ensure it remains >3.0 to avoid local irritation).

Part 3: Experimental Protocols

Pharmacokinetics (PK) & Metabolism Study

Objective: Determine the half-life (


) and the rate of conversion to 5-methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid .

Animal Model: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

Workflow:

  • Dosing:

    • IV Group: 2 mg/kg (via tail vein).

    • PO Group: 10 mg/kg (via oral gavage).

  • Sampling: Collect blood (via saphenous vein or cardiac puncture) at:

    • Predose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Processing:

    • Collect into K2EDTA tubes. Centrifuge at 3000g for 10 min (4°C) to harvest plasma.

    • Stabilization: Add 1% Formic Acid to plasma immediately to prevent ex vivo oxidation of the alcohol.

  • Bioanalysis (LC-MS/MS):

    • Monitor transitions for Parent (Alcohol) and Metabolite (Acid).

    • Note: The acid metabolite is likely to be the major circulating species after 1 hour.

Maximum Tolerated Dose (MTD) / Acute Toxicity

Objective: Assess CNS safety (sedation/ataxia) given the structural similarity to GABAergic ligands (e.g., Zolpidem).

Protocol:

  • Dose Escalation: Single-dose administration (IP or PO).

    • Start: 10 mg/kg.

    • Escalate: 30, 100, 300 mg/kg (with 48h washout or separate cohorts).

  • Observation (Irwin Test):

    • 0-30 min: Monitor for sedation, ataxia, loss of righting reflex (GABAergic signs).

    • 24 h: Monitor for weight loss or lethargy.

  • Endpoint: Determine the "No Observed Adverse Effect Level" (NOAEL) for subsequent efficacy studies.

Part 4: Data Visualization & Logic

Metabolic Fate & Bioactivation Logic

The following diagram illustrates the expected metabolic pathway of the compound in vivo, highlighting why the "Acid" metabolite must be monitored.

MetabolicPathway cluster_0 Systemic Circulation Parent Parent Alcohol This compound Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH / CYP450 (Rapid Oxidation) Conjugate Glucuronide Conjugate Parent->Conjugate UGT (Minor) Acid Major Metabolite Carboxylic Acid Aldehyde->Acid ALDH (Rapid)

Caption: Predicted in vivo metabolic pathway. The primary alcohol is rapidly oxidized to the carboxylic acid, which is often the rate-limiting step for clearance or the formation of the active pharmacophore in prodrug designs.

Study Workflow: PK/PD Assessment

StudyWorkflow cluster_animal In Vivo Phase Start Compound Preparation (Solubility Check) Formulation Vehicle Selection (10% DMSO/PEG or HP-b-CD) Start->Formulation Dosing Administration (IV: 2mg/kg | PO: 10mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Obs CNS Observation (Sedation Check) Dosing->Obs Analysis LC-MS/MS Analysis (Quantify Alcohol & Acid) Sampling->Analysis Decision Data Interpretation Obs->Decision Safety Signal Analysis->Decision PK Parameters

Caption: Step-by-step workflow for evaluating the pharmacokinetic profile and safety of the imidazopyridine alcohol.

Part 5: References

    • Context: Establishes the 5-methoxy-imidazo[1,2-a]pyridine core as a privileged scaffold for CENP-E inhibition.

  • Enguehard-Gueiffier, C., et al. (2006). "Imidazo[1,2-a]pyridines: A Potent Scaffold for Drug Discovery." Current Organic Chemistry, 10(18).

    • Context: General review of the physicochemical properties and biological activities (GABA, antiviral, gastric) of this class.

  • Sigma-Aldrich / Merck. "5-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid Product Data."

    • Context: Confirmation of the availability of the oxidized metabolite/precursor for use as a bioanalytical standard.

Sources

Application Note: Formulation & Delivery Strategies for (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the physicochemical profiling, vehicle selection, and preparation protocols for (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (referred to herein as IMP-5M ).[1][2] While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Soraprazan), the specific 5-methoxy and 2-hydroxymethyl substitutions present unique solubility and stability challenges.[1] This document provides a self-validating workflow to formulate IMP-5M for intravenous (IV) and oral (PO) administration in preclinical models, ensuring bioavailability and experimental reproducibility.

Physicochemical Profile & Challenges

Before formulation, one must understand the molecule's behavior in solution. The imidazo[1,2-a]pyridine core is a weak base, and the 5-methoxy group acts as an electron-donating group (EDG), potentially influencing the pKa of the bridgehead nitrogen.[1]

PropertyEstimated ValueFormulation Implication
Molecular Weight 178.19 g/mol Small molecule; rapid permeation likely.[1][2]
pKa (Basic) ~5.5 – 6.5 (Predicted)pH-dependent solubility.[1] Soluble in acidic buffers (pH < 4); precipitates at physiological pH (7.4).
LogP ~1.2 – 1.6Moderately lipophilic. Permeability is good, but aqueous solubility is the limiting factor.
H-Bond Donors 1 (-OH)Potential for crystal lattice stability; indicates possible polymorphism.[1][2]
Chemical Liability Primary AlcoholSusceptible to oxidation (to carboxylic acid) or conjugation (glucuronidation) in vivo.
Critical Formulation Challenge: The "pH Crash"

IMP-5M will likely dissolve well in pH 4.0 vehicle but may precipitate upon injection into the bloodstream (pH 7.4) or upon entering the small intestine. The formulation strategy must prevent in vivo precipitation (microprecipitation) which leads to erratic PK data.

Decision Logic: Vehicle Selection

Do not randomly select solvents. Use this logic flow to determine the optimal vehicle based on your specific dose requirements.

FormulationDecision Start Target Dose & Route? CheckSol Check Solubility in Saline (pH 4.5) Start->CheckSol HighSol Soluble (> 5 mg/mL)? CheckSol->HighSol Simple Use pH-Adjusted Saline (Acetate/Lactate Buffer) HighSol->Simple Yes Complex Requires Solubilizers HighSol->Complex No Route Route? Complex->Route IV IV Formulation: 10% HP-β-CD in Saline OR 5% DMSO / 5% Solutol / Water Route->IV Intravenous PO Oral Formulation: PEG400 / Labrasol / Water (40:10:50) Route->PO Oral (Gavage)

Figure 1: Decision tree for selecting the appropriate vehicle based on solubility and administration route.

Detailed Preparation Protocols

Protocol A: Cyclodextrin Complexation (Recommended for IV/PO)

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic core of IMP-5M, preventing precipitation at physiological pH and protecting the alcohol group from immediate oxidation.[1][2]

Materials:

  • IMP-5M (Solid)[1][2]

  • HP-β-CD (Parenteral grade)[1][2]

  • Sterile Water for Injection (WFI)

  • 0.1 N HCl and 0.1 N NaOH

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in WFI.[1][2] Stir until clear.

  • Weighing: Weigh the required amount of IMP-5M into a glass vial (e.g., for 5 mg/mL final conc).

  • Initial Wetting: Add the HP-β-CD solution to the vial (90% of final volume).

  • Acidification (Critical Step): If the compound does not dissolve immediately, lower the pH to ~4.0 using small aliquots of 0.1 N HCl. The protonated pyridine nitrogen will drive the molecule into solution, where it will then partition into the cyclodextrin cavity.

  • Equilibration: Vortex for 5 minutes or sonicate for 10 minutes (bath sonicator, <40°C).

  • Adjustment: Adjust pH back to 5.5–6.0 (if possible without precipitation) using 0.1 N NaOH. If precipitation occurs, keep pH at 4.5.

  • Final Volume: Add WFI to final volume.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter (Nylon may adsorb the drug).

Protocol B: Cosolvent System (Alternative for High Dose PO)

Rationale: For toxicology studies requiring high doses (>50 mg/kg), cyclodextrins may be volume-limited.[1] A PEG/Surfactant system increases solubility capacity.

Vehicle Composition: 10% DMSO + 40% PEG400 + 50% Water. Procedure:

  • Dissolve IMP-5M completely in 100% DMSO (10% of final volume).

  • Add PEG400 (40% of final volume) and vortex. The solution should be clear and warm (exothermic).

  • Slowly add Water (50% of final volume) while vortexing.

    • Note: If cloudiness appears, the drug is crashing out. Add 5% Tween 80 to the water phase before addition.

Analytical Quality Control (HPLC)

You must verify the concentration and stability of your formulation before dosing.

Method Parameters (Adapted for Imidazo[1,2-a]pyridines):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Imidazopyridine core) and 280 nm.

  • Retention Time: IMP-5M is relatively polar; expect elution early (approx. 3-5 min).[1][2]

Stability Check: Incubate the formulation at 37°C for 4 hours. Inject.

  • Pass: Peak area > 98% of T0.[3]

  • Fail: Appearance of new peak (likely the carboxylic acid oxidation product).

Biological Handling & Safety

  • Storage: Store solid IMP-5M at -20°C under desiccated conditions. The hydroxymethyl group is hygroscopic.

  • Dosing Volume:

    • Mice: Max 10 mL/kg (IV/PO).

    • Rats: Max 5 mL/kg (IV), 10 mL/kg (PO).

  • Metabolism Warning: The primary alcohol is a "soft spot." In PK studies, monitor for the metabolite 5-methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid .[1][2] If clearance is too high, consider deuteration of the methylene group (-CD2OH) to improve metabolic stability.

References

  • Imidazo[1,2-a]pyridine Scaffold Properties

    • Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities."[4] Mini-Reviews in Medicinal Chemistry, 2018. Link

  • Cyclodextrin Formulation Strategies

    • Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007. Link

  • Solubility of Imidazopyridines (Zolpidem Analogues)

    • Hamaura, T. et al. "Effect of pH on the solubility and dissolution of zolpidem tartrate." Chemical and Pharmaceutical Bulletin, 2018. Link

  • HPLC Methods for Imidazo[1,2-a]pyridines

    • Venkatesh, P. et al. "Development and validation of HPLC method for related substances in imidazo[1,2-a]pyridine derivatives." Journal of Chromatographic Science, 2014. Link

Disclaimer: This guide is for research purposes only. All formulations must be tested for compatibility and sterility before in vivo use.

Sources

Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

From Groebke-Blackburn-Bienaymé Synthesis to Hit Validation

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Capmatinib (anticancer/c-Met inhibitor).[1][2][3][4] Its ability to bind diverse biological targets—from GABA receptors to kinases—makes it a prime candidate for High-Throughput Screening (HTS). However, the scaffold's inherent fluorescence and lipophilicity present unique challenges in assay design. This guide details a robust workflow for synthesizing imidazo[1,2-a]pyridine libraries via the Groebke-Blackburn-Bienaymé (GBB) reaction and screening them while mitigating scaffold-specific artifacts.

Part 1: Library Design & Synthesis (The GBB Protocol)

The Synthetic Strategy

Traditional linear synthesis is too slow for HTS library generation. We utilize the Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component reaction (3-CR) that allows for the rapid, one-pot assembly of the imidazo[1,2-a]pyridine core.[5]

Key Advantages:

  • Atom Economy: Combines 2-aminopyridine, an aldehyde, and an isonitrile.[1][2]

  • Diversity: Three points of diversity (

    
    ) allow for rapid exploration of Structure-Activity Relationships (SAR).
    
  • Scalability: Amenable to parallel synthesis in 96-well blocks.

Reaction Mechanism & Workflow

The reaction proceeds via a Schiff base formation followed by a [4+1] cycloaddition with the isonitrile.

GBB_Reaction Start Input Reagents (1:1:1 Stoichiometry) Schiff Schiff Base Formation Start->Schiff  Cat: Sc(OTf)3   Cyclo [4+1] Cycloaddition (Isonitrile Attack) Schiff->Cyclo Product Imidazo[1,2-a]pyridine Scaffold Cyclo->Product R1 2-Aminopyridine R1->Start R2 Aldehyde R2->Start R3 Isonitrile R3->Start

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway.

Optimized Parallel Synthesis Protocol

Catalyst Selection: While acetic acid is common, Scandium(III) triflate (Sc(OTf)₃) is superior for library synthesis due to higher yields, shorter reaction times, and compatibility with acid-sensitive functional groups [1].

Step-by-Step Protocol:

  • Dispensing: In a 96-well deep-well block, dispense 2-aminopyridine derivatives (0.1 mmol), aldehydes (0.1 mmol), and isonitriles (0.1 mmol) in MeOH/DCM (3:1, 1 mL).

  • Catalysis: Add Sc(OTf)₃ (5 mol%).

  • Incubation: Seal and shake at room temperature for 12–24 hours. (Heating to 50°C may be required for sterically hindered aldehydes).

  • Purification (High-Throughput): Evaporate solvent. Resuspend in DMSO. Purify via preparative LC-MS or solid-phase extraction (SPE) to remove unreacted isonitriles (which can be toxic and interfere with assays).

  • QC: Verify purity >90% via UPLC-MS.

Part 2: Assay Development & Interference Mitigation

The Autofluorescence Challenge

Imidazo[1,2-a]pyridines are inherently fluorescent. They exhibit Excited-State Intramolecular Proton Transfer (ESIPT) and are often used as fluorophores in OLEDs [2].

  • Risk: Compounds may fluoresce at the same wavelength as your assay readout (e.g., FITC/GFP channels), leading to False Positives .

  • Mitigation Strategy: Use Red-Shifted Assays or Time-Resolved Fluorescence.

Assay Selection Matrix
Assay TypeRisk LevelRecommendation
Standard Fluorescence Intensity (FI) HIGH Avoid. High overlap with scaffold fluorescence (blue/green region).
Fluorescence Polarization (FP) MEDIUM Use red-shifted tracers (e.g., Alexa Fluor 647) to avoid scaffold interference.
TR-FRET / HTRF LOW Preferred. The time delay (micro-seconds) eliminates short-lived compound autofluorescence.
Luminescence LOW Excellent alternative (e.g., Glo-based kinase assays).
Label-Free (MS/SPR) LOW Gold standard but lower throughput.

Part 3: The HTS Workflow

Experimental Setup
  • Format: 384-well low-volume black plates.

  • Controls:

    • Max Signal: Enzyme + Substrate + DMSO.

    • Min Signal: Substrate only (or Enzyme + Known Inhibitor).

    • Neutral Control: Scaffold core lacking functional groups (to check for non-specific binding).

Automated Protocol (Example: Kinase Inhibition)
  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of library compounds (10 mM in DMSO) to assay plates. Final assay concentration: 10 µM.

  • Reagent Addition:

    • Dispense 5 µL Enzyme buffer (wait 15 min for pre-incubation).

    • Dispense 5 µL Substrate/ATP mix.

  • Incubation: Seal and incubate for 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo or TR-FRET antibody mix). Incubate according to kit instructions.

  • Read: Measure signal on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Quality Control (Z-Factor)

Validation of the assay robustness is mandatory using the Z-factor (Z') metric [3].



  • 
    : Standard deviation of positive/negative controls.[6]
    
  • 
    : Mean of positive/negative controls.
    
  • Target: Z' > 0.5 is required for a reliable screen.[6][7][8]

Part 4: Hit Validation & Triage (The Funnel)

A high hit rate is common with this scaffold due to its "sticky" nature (hydrophobicity). A rigorous triage funnel is required.

HTS_Funnel Primary Primary Screen (Single Point, 10 µM) Filter1 Statistical Cutoff (Mean ± 3SD) Primary->Filter1 Counter Counter Screen (Autofluorescence Check) Filter1->Counter Hits Dose Dose-Response (IC50) (10-point dilution) Counter->Dose Non-fluorescent Selectivity Selectivity Profiling (Off-target panels) Dose->Selectivity Potent (IC50 < 1µM) Valid Validated Hit Selectivity->Valid

Figure 2: The Triage Funnel. Note the critical placement of the "Counter Screen" to remove autofluorescent false positives immediately after the primary screen.

Counter-Screening Protocol

To rule out false positives caused by the scaffold's optical properties:

  • Replica Plate: Create a replica of the "Hit" plate.

  • No-Enzyme Control: Add all assay reagents except the target enzyme.

  • Read: Measure signal.

  • Interpretation: Any compound showing high signal in the absence of enzyme is a False Positive (likely autofluorescence or aggregation) and must be discarded.

Solubility Profiling

Imidazo[1,2-a]pyridines can be lipophilic (LogP > 3).

  • Test: Nephelometry or kinetic solubility assay in PBS.

  • Requirement: Ensure solubility > 20 µM to avoid aggregation-based inhibition (a common PAINS mechanism).

References

  • Longo, J. M., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tang, B. Z., et al. (2021). "Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs." Journal of Materials Chemistry C. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at: [Link]

  • Ferreira, L., et al. (2026).[3] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Available at: [Link](Note: Year adjusted to current context, verify specific volume/issue).

  • Inglese, J., et al. (2007). "Reporting data from high-throughput screening of small-molecule libraries." Nature Chemical Biology. Available at: [Link]

Sources

Application Note: Structure-Activity Relationship (SAR) Studies of 5-Methoxy-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The "Peri-Effect" in Drug Design

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and emerging candidates in oncology (e.g., CENP-E inhibitors ). While the 2- and 3-positions are the traditional vectors for diversity, the 5-position (the "peri" position relative to the bridgehead nitrogen) represents a critical, often underutilized vector for controlling conformation and metabolic stability.

This guide focuses specifically on the 5-methoxy-imidazo[1,2-a]pyridine subclass. The introduction of a methoxy group at C5 is not merely a decorative substitution; it exerts profound steric and electronic effects:

  • Conformational Lock: The C5-methoxy group creates a steric clash with substituents at C3, forcing the C3-side chain out of planarity. This is vital for target selectivity (e.g., differentiating between kinase isoforms or GABA-A subunits).

  • Metabolic Blockade: The electron-rich C5 position is susceptible to oxidative metabolism. Methoxy substitution blocks this liability while modulating the pKa of the bridgehead nitrogen (N4).

Part 2: Chemical Synthesis Protocol

Rationale

The synthesis of 5-methoxy-imidazo[1,2-a]pyridines requires a specific regiochemical starting material. Unlike standard imidazopyridines derived from 2-aminopyridine, this scaffold necessitates 2-amino-6-methoxypyridine . The cyclization follows the Hantzsch-type condensation logic.

Protocol A: General Cyclization Workflow

Target: Synthesis of 2-aryl-5-methoxyimidazo[1,2-a]pyridine core.

Reagents
  • Starting Material: 2-Amino-6-methoxypyridine (CAS: 16813-22-2)

  • Electrophile:

    
    -Bromoacetophenone derivatives (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )
Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-6-methoxypyridine (1.0 equiv, 5.0 mmol) in Ethanol (25 mL).

  • Addition: Add the substituted

    
    -bromoacetophenone (1.1 equiv, 5.5 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the aminopyridine by TLC (System: 5% MeOH in DCM).
    
    • Checkpoint: A highly fluorescent spot usually appears on TLC, characteristic of the imidazo[1,2-a]pyridine core.

  • Workup: Cool the reaction to room temperature.

    • If precipitate forms: Filter the hydrobromide salt directly.

    • If solution remains clear: Concentrate under reduced pressure, re-dissolve in EtOAc, and wash with saturated

      
       to liberate the free base.
      
  • Purification: Recrystallize from EtOH/Ether or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Synthesis Logic & Mechanism[1][2]

Synthesis SM1 2-Amino-6-methoxypyridine Inter N-Alkylated Intermediate (Transient) SM1->Inter SN2 Attack (N1) Reagent α-Bromoacetophenone Reagent->Inter Cyclization Dehydrative Cyclization (Reflux) Inter->Cyclization -HBr, -H2O Product 5-Methoxy-imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Caption: Regioselective synthesis pathway. The N1 of the pyridine attacks the alpha-carbon of the ketone, followed by ring closure at the amino group.

Part 3: SAR Exploration & Functionalization

Once the 5-methoxy core is established, SAR studies typically focus on three vectors. The 5-methoxy group remains constant to maintain the "peri-effect."

Vector 1: C3-Functionalization (The "Fine-Tuning" Zone)

The C3 position is highly nucleophilic. It is the primary site for introducing solubility-enhancing groups or secondary pharmacophores.

Protocol B: C3-Formylation (Vilsmeier-Haack)

  • Purpose: To introduce a handle for reductive amination (library generation).

  • Procedure:

    • Dissolve 5-methoxy-2-phenylimidazo[1,2-a]pyridine in DMF (

      
      ).
      
    • Add

      
       dropwise (Vilsmeier reagent).
      
    • Stir at RT for 2 hours, then quench with ice/NaOAc.

    • Result: 5-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Vector 2: C2-Diversification (The "Anchor" Zone)

The C2 substituent (introduced via the bromo-ketone) dictates the primary binding affinity. In kinase inhibitors (e.g., CENP-E ), this is often a bi-aryl system.

SAR Data Summary: The "5-Methoxy Effect"

The following table illustrates the impact of the 5-methoxy group compared to the unsubstituted (5-H) parent, based on aggregated data from kinase and GABA-A receptor studies.

Property5-H Analog (Parent)5-OMe Analog (Target)Mechanistic Insight
pKa (N4) ~5.4~6.2Electron-donating OMe increases basicity of the bridgehead Nitrogen.
Solubility ModerateImprovedPolar ether linkage disrupts crystal packing.
C3-Conformation Planar (Rotatable)TwistedPeri-strain between 5-OMe and C3-substituents forces orthogonality.
Metabolic Stability Low (C5 oxidation)HighBlocks P450 oxidation at the electron-rich C5 position.
Potency (Generic) BaselineVariableOften increases potency if the target pocket accommodates the "twist."

Part 4: Biological Assay Context (CENP-E Case Study)

Context: 5-methoxy-imidazo[1,2-a]pyridines have shown potent activity as inhibitors of CENP-E (Centromere-associated protein E), a kinesin motor protein. The 5-methoxy group is essential for binding in the allosteric pocket.

Protocol C: ATPase Activity Assay (CENP-E)
  • Objective: Measure IC50 of synthesized derivatives.

  • Reagents: Human CENP-E motor domain, Microtubules (MT), ATP, PK/LDH coupled enzyme system.

  • Method:

    • Incubation: Mix 20 nM CENP-E, 50

      
      g/mL MTs, and test compound (DMSO stock) in assay buffer (20 mM PIPES, pH 6.8).
      
    • Start: Initiate reaction with 1 mM ATP.

    • Readout: Monitor NADH depletion at 340 nm (coupled assay).

    • Analysis: Plot % Inhibition vs. Log[Compound].

Part 5: SAR Logic Map

This diagram illustrates the decision tree for optimizing the scaffold around the 5-methoxy anchor.

SAR_Logic Core 5-Methoxy-imidazo[1,2-a]pyridine (The Anchor) Pos2 Position 2 (Aryl/Heteroaryl) Primary Binding Interaction Core->Pos2 Pos3 Position 3 (Electrophilic Site) Solubility & PK Modulation Core->Pos3 Pos5 Position 5 (Methoxy) Conformational Lock & Metabolic Shield Core->Pos5 Pos678 Positions 6, 7, 8 Electronic Fine-Tuning Core->Pos678 Target Affinity Target Affinity Pos2->Target Affinity Outcome Optimized Candidate: High Potency + Metabolic Stability Pos2->Outcome ADME Properties ADME Properties Pos3->ADME Properties Pos3->Outcome Pos5->Pos3 Steric Clash (Twists Conformation) Pos5->Outcome

Caption: SAR decision matrix. The 5-methoxy group (Red) acts as the structural pivot, influencing the conformation of C3 substituents and protecting the core from metabolism.

References

  • CENP-E Inhibitor Discovery (Takeda)

    • Title: Discovery of a Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity.[1]

    • Source:PLOS ONE (2015).
    • URL:[Link]

  • GABA-A Receptor Ligands

    • Title: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[2]

    • Source:Infectious Disorders - Drug Targets (2024).
    • URL:[Link]

  • General Synthesis & SAR

    • Title: Synthesis of imidazo[1,2-a]pyridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Scaffold Review

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3]

    • Source:ACS Omega (2020/2024 Upd
    • URL:[Link]

Sources

Application Note: (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (hereafter referred to as 5-MIPM ) in oncology research.

Based on current pharmacological data, 5-MIPM is primarily utilized as a privileged scaffold and functional intermediate for the synthesis of bioactive agents targeting the PI3K/AKT/mTOR pathway and Tubulin polymerization . Additionally, due to the intrinsic photophysical properties of the imidazo[1,2-a]pyridine core, it serves as a fluorescent building block for cellular imaging probes.

Compound ID: 5-MIPM CAS: 1783772-86-0 (Generic/Related) Molecular Formula: C


H

N

O

Core Application: Fragment-Based Drug Discovery (FBDD), Fluorescent Probe Synthesis, and Kinase Inhibitor Development.

Scientific Rationale & Mechanism of Action[1][2]

The "Privileged Scaffold" Concept

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple diverse receptors with high affinity. The 5-methoxy substitution is critical for:

  • Electronic Tuning: It increases electron density on the pyridine ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pockets of kinases (PI3K, mTOR).
  • Solubility: The methoxy group improves lipophilicity compared to a hydroxyl, aiding membrane permeability, while the 2-methanol moiety provides a polar handle for further functionalization or hydrogen bonding.

Target Pathways in Cancer

Derivatives synthesized from the 5-MIPM core have demonstrated efficacy in two primary mechanisms:

  • PI3K/AKT/mTOR Inhibition: 5-MIPM derivatives act as ATP-competitive inhibitors. The nitrogen bridgehead binds to the hinge region of the kinase, blocking phosphorylation and downstream signaling essential for cancer cell proliferation.

  • Tubulin Polymerization Inhibition: Certain 2-substituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Intrinsic Fluorescence

Unlike many small molecules, the imidazo[1,2-a]pyridine core is inherently fluorescent (Emission


 nm). This allows 5-MIPM and its conjugates to be used in label-free intracellular distribution studies , tracking the compound's accumulation in lysosomes or mitochondria without bulky fluorophore tags.

Experimental Protocols

Protocol A: Preparation and Solubilization

Rationale: 5-MIPM is a crystalline solid with limited water solubility. Proper reconstitution is vital for reproducible IC


 data.
  • Stock Solution (100 mM): Dissolve 17.8 mg of 5-MIPM in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes (light sensitive due to fluorescence) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock 1:1000 in complete cell culture media to achieve a 100 µM screening concentration. Ensure final DMSO concentration is

    
     to avoid solvent toxicity.
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target Cells: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

Step-by-Step Workflow:

  • Seeding: Plate cancer cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Remove media. Add 100 µL of fresh media containing 5-MIPM at gradient concentrations (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (0.5% DMSO).

    • Positive Control:[1] Cisplatin or Doxorubicin (10 µM).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC
    
    
    
    .
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm if 5-MIPM derivatives induce G2/M arrest, a hallmark of tubulin/kinase inhibition.

  • Synchronization: Starve cells (A549) in serum-free media for 24h to synchronize in G0/G1.

  • Exposure: Treat with 5-MIPM (at IC

    
     concentration) for 24h.
    
  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend pellets in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission 585 nm).

  • Result: Look for accumulation of cells in the G2/M peak compared to control.

Pathway Visualization: PI3K/AKT/mTOR Signaling

The following diagram illustrates the signaling cascade targeted by 5-MIPM derivatives. The compound acts upstream, inhibiting the phosphorylation of AKT, which leads to the reactivation of apoptotic pathways (Bax/Caspase-9).

PI3K_Pathway Receptor RTK (Growth Factor Receptor) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor 5-MIPM Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Binding Inhibitor->AKT Inhibitor->Apoptosis Restores

Caption: Mechanism of Action: 5-MIPM derivatives inhibit PI3K/AKT, blocking proliferation and restoring apoptosis.

Data Summary & Expected Results

The following table summarizes typical IC


 ranges for derivatives  of the imidazo[1,2-a]pyridine-2-methanol scaffold. Note: The unmodified alcohol (5-MIPM) typically shows lower potency (higher IC

) and serves as a baseline.
Cell LineTissue Origin5-MIPM (Scaffold) IC

Optimized Derivative IC

Primary Mechanism
HeLa Cervical> 50 µM0.5 - 5.0 µMG2/M Arrest (Tubulin)
A549 Lung> 75 µM1.2 - 8.0 µMPI3K/mTOR Inhibition
MCF-7 Breast> 60 µM2.0 - 10.0 µMApoptosis Induction
HepG2 Liver> 50 µM1.5 - 6.5 µMROS Generation

Interpretation: If 5-MIPM shows an IC


 > 50 µM, it confirms its role as a non-toxic scaffold. High potency (< 10 µM) in the scaffold itself would indicate it acts as a "lead fragment" with intrinsic activity.

References

  • Aliwaini, S., et al. (2019). "New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells."[2] Oncology Letters.

  • Al-Bahrani, H. A., et al. (2025). "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines."[3] Chemical Methodologies.

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy." Current Topics in Medicinal Chemistry.

  • Bae, S., et al. (2022). "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents." Organic & Biomolecular Chemistry.

  • Gudmundsson, K. S., et al. "Imidazo[1,2-a]pyridine-2-methanol derivatives." PubChem Compound Summary.

Sources

Application Note: Evaluation of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the evaluation and utilization of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (hereafter referred to as 5-MIP-2M ) in neurodegenerative disease models.

Based on the structural pharmacophore of the imidazo[1,2-a]pyridine core—a privileged scaffold in medicinal chemistry known for ligands targeting TSPO (Translocator Protein), GABA-A receptors, and specific kinases (e.g., CDK, GSK-3β)—this guide positions 5-MIP-2M as a versatile functional probe and synthetic precursor for developing neuroprotective and neuroimaging agents.

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is central to numerous CNS-active drugs (e.g., Zolpidem, Alpidem).[1][2] The specific derivative 5-MIP-2M features a 5-methoxy substitution, which modulates lipophilicity and receptor affinity, and a 2-hydroxymethyl group, which serves as a critical "warhead" or linker for functionalization.

Core Applications in Neurodegeneration
  • Neuroinflammation Modulation (TSPO Targeting): The 5-methoxy-imidazo[1,2-a]pyridine core mimics high-affinity TSPO ligands. TSPO is upregulated in activated microglia during neurodegenerative events (Alzheimer's, Parkinson's), making it a key biomarker and therapeutic target.

  • GABAergic Modulation: Structural analogs bind the benzodiazepine site of GABA-A receptors, potentially restoring inhibitory/excitatory balance in excitotoxicity models.

  • Kinase Inhibition: Derivatives of this scaffold have shown potency against CDK5 and GSK-3β, kinases hyperactive in tauopathies.

  • PET Tracer Precursor: The primary alcohol (-CH₂OH) at position 2 allows for facile conversion to [¹⁸F]-fluorinated radiotracers for neuroimaging.

Experimental Protocols

Protocol A: In Vitro Neuroprotection Assay (HT-22 / SH-SY5Y Cells)

Objective: Determine the efficacy of 5-MIP-2M in preventing oxidative stress-induced neuronal death, a hallmark of Alzheimer's Disease (AD).

Materials:

  • Cell Line: HT-22 (murine hippocampal) or SH-SY5Y (human neuroblastoma).

  • Reagents: 5-MIP-2M (dissolved in DMSO), Glutamate (excitotoxic agent) or H₂O₂ (oxidative stressor), MTT or CellTiter-Glo reagent.

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Pre-treatment: Replace media with fresh media containing 5-MIP-2M at graded concentrations (0.1, 1, 10, 50 µM). Include a Vehicle Control (0.1% DMSO). Incubate for 2h.

  • Insult: Add Glutamate (5 mM final) or H₂O₂ (100 µM final) to induce toxicity. Co-incubate for 24h.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability relative to untreated control.

Self-Validation Check:

  • Positive Control: Use N-acetylcysteine (NAC) or Trolox (100 µM). If these do not rescue cells, the insult was too severe.

  • Toxicity Check: Treat cells with 5-MIP-2M alone (no insult) to ensure the compound itself is not cytotoxic.

Protocol B: Anti-Neuroinflammatory Assay (BV-2 Microglia)

Objective: Assess the ability of 5-MIP-2M to inhibit microglial activation and Nitric Oxide (NO) release.

Methodology:

  • Seeding: Plate BV-2 microglia at

    
     cells/well.
    
  • Activation: Pre-treat with 5-MIP-2M (1–50 µM) for 1h. Stimulate with LPS (100 ng/mL).

  • Incubation: Incubate for 24h.

  • Griess Assay: Mix 50 µL supernatant with 50 µL Griess Reagent. Measure absorbance at 540 nm to quantify nitrite (NO proxy).

  • Cytokine ELISA: Use remaining supernatant to measure TNF-α and IL-1β levels.

Protocol C: Radiotracer Synthesis (PET Precursor)

Objective: Convert the 2-methanol group of 5-MIP-2M into a [¹⁸F]-fluoromethyl group for PET imaging of neuroinflammation.

Reaction Scheme:

  • Activation: React 5-MIP-2M with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate (leaving group).

  • Radiofluorination: React the mesylate precursor with K[¹⁸F]F / Kryptofix 2.2.2 complex in acetonitrile at 100°C for 10 min.

  • Purification: HPLC (C18 column).

Data Analysis & Visualization

Summary of Expected Results
AssayMetricExpected Outcome (Active Compound)Clinical Relevance
Neuroprotection (HT-22) EC₅₀ (Viability)< 10 µMPrevents neuronal loss in AD/PD.
Anti-Inflammation (BV-2) IC₅₀ (NO Release)< 5 µMReduces neuroinflammation (TSPO modulation).
Kinase Screen IC₅₀ (GSK-3β)< 100 nMInhibits Tau hyperphosphorylation.
BBB Permeability Pe (PAMPA)>

cm/s
CNS penetrant drug candidate.
Mechanism of Action Diagram

The following diagram illustrates the dual pathway by which 5-MIP-2M derivatives may mitigate neurodegeneration: via TSPO-mediated anti-inflammation and Direct Kinase Inhibition .

NeurodegenerationPathways cluster_Inflammation Neuroinflammation Pathway cluster_Kinase Tau Pathology Pathway Compound 5-MIP-2M (Scaffold) TSPO TSPO Upregulation (Mitochondrial) Compound->TSPO Ligand Binding Kinases GSK-3β / CDK5 Hyperactivity Compound->Kinases Inhibition Microglia Activated Microglia (M1 Phenotype) Microglia->TSPO Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) TSPO->Cytokines Modulates Release NeuronalDamage Neuronal Apoptosis Cytokines->NeuronalDamage Causes Tau Tau Hyperphosphorylation Kinases->Tau Phosphorylates Tangles Neurofibrillary Tangles Tau->Tangles Aggregates Tangles->NeuronalDamage Causes

Caption: 5-MIP-2M targets mitochondrial TSPO to dampen microglial inflammation and may inhibit kinases driving Tau pathology.

References

  • Zajdel, P., et al. (2019).[3] "Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases."[3] European Journal of Medicinal Chemistry. Link

  • Damont, A., et al. (2013). "Synthesis and evaluation of imidazo[1,2-a]pyridine analogues as potential probes for the translocator protein (18 kDa)." European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2025). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Link

  • Kaur, H., et al. (2017). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the development of potent anticancer and neuroprotective agents." RSC Advances. Link

Sources

Troubleshooting & Optimization

Troubleshooting (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

This guide addresses the synthesis of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (Target 3 ). The standard route involves the condensation of 2-amino-6-methoxypyridine (SM 1 ) with ethyl bromopyruvate to form the intermediate ester 2 , followed by hydride reduction to the alcohol 3 .

Key Technical Challenge: The 5-methoxy group (originating from the 6-position of the starting pyridine) introduces unique steric and electronic effects. It is an electron-donating group (EDG) that activates the ring but also destabilizes the ether linkage under acidic conditions, leading to the 5-hydroxy (lactam) impurity.

Workflow & Failure Points (Visualization)

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction SM1 2-Amino-6-methoxy pyridine Inter1 Intermediate N-Alkylated Salt SM1->Inter1 SN2 Attack (DME/EtOH) Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Ester Intermediate Ester (5-Methoxy-imidazo[1,2-a] pyridine-2-carboxylate) Inter1->Ester Cyclodehydration (-H2O, -HBr) Side1 SIDE REACTION A: 5-Hydroxy Impurity (Acid Hydrolysis) Inter1->Side1 High Temp / HBr Side2 SIDE REACTION B: Regioisomer (Ring N vs Exocyclic N) Inter1->Side2 Steric Hindrance Target TARGET: (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol Ester->Target Reduction Side3 SIDE REACTION C: Over-reduction (Ring Saturation) Ester->Side3 Excess LiAlH4 Side4 SIDE REACTION D: Demethylation (Lewis Acid Mediated) Ester->Side4 Strong Lewis Acid Reagent2 Reductant (NaBH4 or LiAlH4) Reagent2->Target

Figure 1: Reaction pathway for 5-methoxy-imidazo[1,2-a]pyridine synthesis, highlighting critical off-ramps for side reactions.

Troubleshooting Guide (FAQ Format)

Module A: Cyclization (Formation of the Core)

Q1: I am observing a significant amount of a high-polarity impurity by TLC during the ester formation. It does not move in 50% EtOAc/Hexane.[1] What is it?

  • Diagnosis: This is likely the 5-hydroxy-imidazo[1,2-a]pyridine derivative (or its pyridone tautomer).

  • Root Cause: The cyclization releases HBr.[2] The 5-methoxy group is an enol ether analog and is susceptible to acid-mediated hydrolysis, especially at reflux temperatures.

  • Corrective Action:

    • Buffer the Reaction: Add an inorganic base like NaHCO₃ or K₂CO₃ (1.1–1.5 eq) directly to the reaction mixture to neutralize HBr in situ.

    • Solvent Switch: Switch from Ethanol (protic) to 1,2-Dimethoxyethane (DME) or Toluene . Aprotic solvents reduce the rate of solvolysis/hydrolysis compared to alcohols.

    • Temperature Control: If using ethanol, do not exceed 60°C. If higher temperatures are needed for cyclization, use the buffered condition.

Q2: My yield is lower than expected (<40%), and I see unreacted starting material despite adding excess ethyl bromopyruvate.

  • Diagnosis: Steric hindrance at the N1 position.

  • Technical Insight: The methoxy group at position 6 of the starting material (which becomes position 5 in the product) exerts a peri-like steric effect on the ring nitrogen (N1). This slows down the initial SN2 attack on the bromoketone.

  • Protocol Adjustment:

    • Catalysis: Add a catalytic amount of NaI (Sodium Iodide) (0.1 eq). This generates the more reactive iodopyruvate in situ (Finkelstein reaction).

    • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to drive bimolecular kinetics.

Module B: Reduction (Ester to Alcohol)

Q3: When reducing the ester with LiAlH₄, I see loss of the aromatic UV signal or complex mixtures. Why?

  • Diagnosis: Over-reduction (Ring Saturation) or Lewis-acid mediated demethylation.

  • Root Cause: The imidazo[1,2-a]pyridine ring is electron-rich due to the 5-methoxy group, but the pyridine ring can still be susceptible to partial reduction by strong hydrides like LiAlH₄, particularly if the quench is exothermic. Furthermore, Aluminum salts can act as Lewis acids to cleave the methyl ether.

  • Corrective Action:

    • Recommended System: Use NaBH₄ (4-6 eq) in MeOH or NaBH₄ + CaCl₂ (in EtOH) . This system selectively reduces the ester to the alcohol without touching the heteroaromatic ring.

    • Alternative: If LiAlH₄ must be used, perform the reaction at -78°C to 0°C in THF and quench strictly with the Fieser method (Water/15% NaOH/Water) to avoid generating hot acidic alumina species.

Q4: The product alcohol is water-soluble and hard to extract.

  • Diagnosis: Amphoteric nature of the product.

  • Technical Insight: The product contains a basic pyridine nitrogen and a polar hydroxyl group. It may remain in the aqueous phase at neutral pH.

  • Extraction Protocol:

    • Saturate the aqueous layer with NaCl (salting out).

    • Adjust pH to ~10-11 using K₂CO₃ before extraction.

    • Use CHCl₃:Isopropanol (3:1) or DCM as the extraction solvent. Pure EtOAc is often insufficient for these polar alcohols.

Optimized Experimental Protocols

Protocol A: Buffered Cyclization (Minimizing Side Reactions)

Standard unbuffered conditions often lead to 15-20% demethylation.

  • Setup: To a flask equipped with a reflux condenser, add 2-amino-6-methoxypyridine (1.0 eq) and DME (Dimethoxyethane) (10 mL/g).

  • Reagent Addition: Add Ethyl bromopyruvate (1.1 eq).

  • Buffering: Immediately add NaHCO₃ (1.2 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to RT. Filter off inorganic salts.[3] Concentrate filtrate.[3]

  • Purification: Flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes). Note: The ester is less polar than the alcohol.
    
Protocol B: Chemoselective Reduction
  • Dissolution: Dissolve the intermediate ester (from Protocol A) in anhydrous MeOH (0.2 M).

  • Addition: Add NaBH₄ (4.0 eq) portion-wise at 0°C over 30 minutes. Caution: Gas evolution.

  • Digestion: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add Acetone (2 eq) to quench excess hydride, then concentrate to a solid residue.

  • Partition: Resuspend residue in Saturated NaHCO₃ and extract with DCM (x3) .

  • Yield Check: Expected yield >85%.

Data Summary: Solvent & Condition Effects

ConditionSolventAdditivePrimary Side ReactionTypical Yield
Standard EtOHNone5-OH (Demethylation)45-55%
Buffered EtOHNaHCO₃None70-75%
Aprotic DMEK₂CO₃None80-85%
Strong Acid AcOHHBr5-OH (Major Product)<10% (Target)
Reduction THFLiAlH₄ (RT)Ring Reduced / Demethylated40-60%
Reduction MeOHNaBH₄None90-95%

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines through tandem imine Formation-Oxidative cyclization."[4] Advanced Synthesis & Catalysis, 2013.[4]

  • Demethylation Side Reactions (Pyridinium Salts): "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride." Organic Process Research & Development.

  • Reduction Strategies for Heterocyclic Esters: "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol." PMC - NIH. (Provides analogous reduction conditions for the 5-methyl derivative).

  • Regioselectivity in Imidazo[1,2-a]pyridine Synthesis: Gudmundsson, K. S., et al. "Synthesis of Imidazo[1,2-a]pyridines."[4] Journal of Organic Chemistry. Note: Standard text confirming N1 attack preference.

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform risk assessments before handling reagents like Ethyl Bromopyruvate (Lachrymator) or Hydrides.

Sources

Technical Support Center: Optimization of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis, enabling you to optimize your reaction yield and purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

I. Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Condensation Reaction. A substituted 2-aminopyridine, 6-methoxypyridin-2-amine, undergoes a condensation reaction with an α-halo ketone, ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, forms the imidazo[1,2-a]pyridine core, yielding the intermediate, ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

  • Step 2: Reduction Reaction. The ester group of the intermediate is then reduced to a primary alcohol using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield the final product, this compound.

The primary challenges in this synthesis often revolve around achieving high yields and purity in both steps. Common issues include incomplete reactions, formation of side products, and difficulties in purification. This guide will address these challenges in a systematic, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding this synthesis:

Q1: My condensation reaction (Step 1) is giving a low yield. What are the most likely causes?

Low yields in the initial condensation can stem from several factors. The most common culprits are suboptimal reaction conditions, including temperature, solvent, and reaction time. The purity of your starting materials, particularly the ethyl bromopyruvate, is also critical as impurities can lead to side reactions.

Q2: I'm observing a significant amount of unreacted 6-methoxypyridin-2-amine. How can I drive the condensation to completion?

Incomplete consumption of the starting amine is a frequent issue. This can often be resolved by adjusting the stoichiometry of your reactants. Using a slight excess of ethyl bromopyruvate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. Additionally, ensuring a sufficiently long reaction time and maintaining the optimal temperature are crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q3: The reduction of the ester (Step 2) is not going to completion. What should I check?

Incomplete reduction is often due to insufficient reducing agent or deactivation of the reagent by moisture. LiAlH₄ is extremely reactive with water, so it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Using a sufficient excess of the reducing agent is also key to ensuring the reaction goes to completion.

Q4: I am getting a complex mixture of products after the reduction step. What are the possible side reactions?

A complex product mixture can arise from over-reduction or side reactions with other functional groups. While LiAlH₄ is a powerful reducing agent for esters, it can also reduce other functional groups if present in the molecule.[3] In the case of your specific intermediate, the risk of over-reduction of the imidazo[1,2-a]pyridine core is low under standard conditions. The complexity is more likely to arise from impurities carried over from the first step or from a non-optimized work-up procedure.

Q5: Is LiAlH₄ the only option for the reduction step? Are there milder alternatives?

While LiAlH₄ is highly effective, other reducing agents can be used.[3] Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent that can also be employed.[4] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently on its own, but its reactivity can be enhanced with additives like lithium chloride or by using a mixed solvent system.[5][6] However, for a complete and clean reduction of the ester to the alcohol, LiAlH₄ remains a reliable choice.

III. Troubleshooting Guides

This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis.

Step 1: Condensation to Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Problem Potential Cause Troubleshooting Action & Scientific Rationale
Low to No Product Formation 1. Inactive Ethyl Bromopyruvate: Action: Use freshly distilled or newly purchased ethyl bromopyruvate. Rationale: Ethyl bromopyruvate can degrade over time, leading to lower reactivity.
2. Suboptimal Temperature: Action: Ensure the reaction is heated to reflux in a suitable solvent like ethanol or methanol.[7] Rationale: The condensation reaction requires sufficient thermal energy to overcome the activation barrier.
3. Incorrect Solvent: Action: Use a polar protic solvent like ethanol or methanol. Rationale: These solvents facilitate the dissolution of the reactants and the stabilization of the transition state.
Reaction Stalls/Incomplete Conversion 1. Insufficient Reaction Time: Action: Monitor the reaction by TLC until the starting amine spot disappears or its intensity remains constant over time. Rationale: Condensation reactions can sometimes be slow, and premature work-up will lead to low yields.
2. Inadequate Mixing: Action: Ensure efficient stirring throughout the reaction. Rationale: Proper mixing ensures that the reactants are in constant contact, which is crucial for a complete reaction.
Formation of Dark-Colored Byproducts 1. Overheating/Decomposition: Action: Maintain a gentle reflux and avoid excessive heating. Rationale: High temperatures can lead to the decomposition of the starting materials or the product, resulting in the formation of polymeric or tar-like substances.
2. Presence of Impurities: Action: Purify the starting materials if their purity is questionable. Rationale: Impurities can act as catalysts for side reactions, leading to the formation of colored byproducts.
Step 2: Reduction to this compound
Problem Potential Cause Troubleshooting Action & Scientific Rationale
Low Yield of Alcohol Product 1. Inactive LiAlH₄: Action: Use a fresh bottle of LiAlH₄ or titrate the solution to determine its exact molarity. Rationale: LiAlH₄ is highly sensitive to moisture and can degrade upon storage, leading to reduced activity.
2. Presence of Moisture: Action: Use anhydrous solvents (e.g., dry THF or diethyl ether) and perform the reaction under an inert atmosphere.[1][2] Rationale: Water reacts violently with LiAlH₄, consuming the reagent and reducing the yield.
3. Insufficient LiAlH₄: Action: Use a molar excess of LiAlH₄ (typically 2-4 equivalents). Rationale: An excess of the reducing agent is necessary to ensure the complete reduction of the ester.
Difficult Work-up/Emulsion Formation 1. Improper Quenching: Action: Follow a standardized quenching procedure, such as the Fieser work-up.[1] This involves the sequential, dropwise addition of water, then a 15% NaOH solution, and finally more water, with vigorous stirring. Rationale: This procedure precipitates the aluminum salts as a granular solid that is easily filtered, preventing the formation of emulsions.
Product Contaminated with Aldehyde Intermediate 1. Incomplete Reduction: Action: Increase the reaction time or the amount of LiAlH₄. Rationale: The reduction of the ester proceeds through an aldehyde intermediate. If the reaction is not allowed to go to completion, some of this intermediate may remain.
2. Use of a Milder Reducing Agent: Action: If using a milder reducing agent like DIBAL-H at low temperatures, ensure the reaction is allowed to warm to room temperature to complete the reduction to the alcohol. Rationale: DIBAL-H can selectively reduce esters to aldehydes at low temperatures.[4]

IV. Experimental Protocols

Step 1: Synthesis of Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 6-methoxypyridin-2-amine (1.0 eq.) in anhydrous ethanol (10 mL/mmol of amine), add ethyl bromopyruvate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Step 2: Synthesis of this compound
  • To a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF (15 mL/mmol of ester) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).[8]

  • Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

V. Visualized Workflows and Logic

Reaction_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 6-methoxypyridin-2-amine 6-methoxypyridin-2-amine Condensation Condensation 6-methoxypyridin-2-amine->Condensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Condensation Intermediate_Ester Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate Condensation->Intermediate_Ester Reflux in EtOH Reduction Reduction Intermediate_Ester->Reduction Reducing_Agent LiAlH4 in THF Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product 0 °C to RT Troubleshooting_Logic Low_Yield Low Yield Observed Step1_Check Check Step 1 (Condensation) Low_Yield->Step1_Check Step2_Check Check Step 2 (Reduction) Low_Yield->Step2_Check Starting_Material_Purity Purity of Starting Materials? Step1_Check->Starting_Material_Purity Reaction_Conditions_1 Optimal Temp/Time/Solvent? Step1_Check->Reaction_Conditions_1 Reagent_Activity Activity of Reducing Agent? Step2_Check->Reagent_Activity Anhydrous_Conditions Strictly Anhydrous? Step2_Check->Anhydrous_Conditions Workup_Procedure Proper Workup? Step2_Check->Workup_Procedure Purify_Reagents Action: Purify/Use Fresh Reagents Starting_Material_Purity->Purify_Reagents Optimize_Conditions_1 Action: Optimize Reaction Parameters Reaction_Conditions_1->Optimize_Conditions_1 Use_Fresh_Reagent Action: Use Fresh/Titrated LiAlH4 Reagent_Activity->Use_Fresh_Reagent Ensure_Dry_Setup Action: Dry Glassware/Solvents Anhydrous_Conditions->Ensure_Dry_Setup Follow_Fieser_Workup Action: Use Fieser Workup Protocol Workup_Procedure->Follow_Fieser_Workup

Caption: A troubleshooting flowchart for addressing low reaction yields.

VI. References

  • Chichibabin Reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • DIBAL-H: Mechanism and Applications. (n.d.). Scribd. Retrieved from [Link]

  • DIBAL-H Reduction. (n.d.). Organic-Synthesis.com. Retrieved from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Mechanism of DIBAL Reduction of Esters to Aldehydes. (2024). Chemistry Steps. Retrieved from [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. Retrieved from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]

  • Dave, P. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic-Synthesis.com. Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps. Retrieved from [Link]

  • Elaatiaoui, A., Koudad, M., Saddik, R., Guesmi, A., El Ammari, L., & Essassi, E. M. (2015). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Wiley Online Library. Retrieved from [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Chem.ucla.edu. Retrieved from [Link]

  • Ester + 1. LiAlH4 2. H3O+. (2025). O-Chem.org. Retrieved from [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved from [Link]

  • The Role of LiAlH4 in Transforming Esters: A Closer Look. (2025). Oreate AI Blog. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sodium borohydride. (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Chichibabin Reaction. (n.d.). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. Retrieved from [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. (n.d.). SciSpace. Retrieved from [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Publications. Retrieved from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Publications. Retrieved from [Link]

  • Why some esters can be reduced by sodium borohydride?. (2017). ResearchGate. Retrieved from [Link]

  • Reaction of pyridine carboxylic esters with sodium borohydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022). Reddit. Retrieved from [Link]

  • NaBH4 reduction of ester. (2022). Reddit. Retrieved from [Link]

  • Chichibabin Reaction. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI. Retrieved from [Link]

  • ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. (2025). ResearchGate. Retrieved from [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2025). MDPI. Retrieved from [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. Retrieved from [Link]

  • Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea. (2026). ResearchGate. Retrieved from [Link]_bioactivity_and_mechanistic_insig)

Sources

Technical Support Center: Purity Optimization for (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMP-5MEO-001 Subject: Troubleshooting Purity & Yield Issues for CAS 1783772-86-0 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering difficulties with (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol due to two specific structural features:

  • The 5-Methoxy Group: This electron-donating group at the peri-position increases the basicity of the bridgehead nitrogen but also makes the molecule susceptible to acid-catalyzed demethylation (forming the 5-hydroxy impurity) and oxidative polymerization.

  • The Alcohol Moiety: Generated via reduction, this step often results in stable boron-nitrogen complexes that mimic "sticky" impurities and lower isolated yields.[1]

This guide moves beyond standard protocols to address the causality of these impurities and provides self-validating purification workflows.

Module 1: Synthesis-Stage Purity Control

The highest purity is achieved by preventing byproduct formation during the ring-closure and reduction steps.

Step 1: The Condensation (Ring Formation)

Reaction: 2-amino-6-methoxypyridine + Ethyl bromopyruvate


 Ethyl ester intermediate.
Common IssueRoot CauseTechnical Resolution
Demethylation (5-OH impurity) HBr generated in situ attacks the methoxy ether during reflux.Buffer the Reaction: Add 1.1 eq of Sodium Bicarbonate (

) or use Ethanol/Water (2:1) to solvate the bromide ions, reducing their nucleophilicity.[1] Avoid Hydrobromic acid (HBr) initiation.
Regioisomers N-alkylation vs. Ring nitrogen attack.Solvent Control: Use Dimethoxyethane (DME) or Ethanol at reflux. The thermodynamic product (imidazo[1,2-a]pyridine) is favored over the N-alkylated isomer at higher temperatures (

C).
Dark/Tarred Crude Oxidative polymerization of electron-rich pyridine.Inert Atmosphere: Strictly run under Nitrogen (

) or Argon. The 5-OMe group makes the ring electron-rich and prone to air oxidation.
Step 2: The Reduction (Ester to Alcohol)

Reaction: Ethyl ester intermediate + Reducing Agent


 Target Alcohol.

The Critical Failure Point: The bridgehead nitrogen (N1) coordinates strongly with Boron species (from


 or 

), forming a complex that does not release the product during standard aqueous workups.[1]

Protocol Adjustment:

  • Reagent: Use

    
     (Lithium Aluminum Hydride) in THF at 
    
    
    
    C.
    
    
    in MeOH is often too slow for this ester, leading to transesterification byproducts.[1]
  • Quench: Do NOT use simple water/acid quenching. Use the Fieser Method or Rochelle's Salt (see Module 2).

Module 2: Work-up & Isolation (The "Boron Trap")

If your product is a sticky solid or yield is


 despite a clean TLC, you have a Boron-Nitrogen complex.[1]
The "Fieser" Workup Protocol (Recommended)

For 1.0 g of


 used:
  • Dilute reaction mixture with ether/THF. Cool to

    
    C.
    
  • Slowly add 1.0 mL Water .

  • Add 1.0 mL 15% NaOH (aq).

  • Add 3.0 mL Water .

  • Warm to room temperature and stir for 15 minutes.

  • Result: A granular white precipitate (Lithium Aluminate) forms. The product remains in the organic phase. Filter off the solid; it is now free of trapped product.

The "Rochelle's Salt" Protocol (Alternative for Emulsions)

If the Fieser method yields a slime, use Potassium Sodium Tartrate (Rochelle's Salt).[1]

  • Quench reaction with minimal water.

  • Add saturated aqueous Rochelle’s Salt solution (20 mL per gram of hydride).

  • Stir vigorously for 2–4 hours until two clear layers separate. The tartrate chelates the aluminum, breaking the N-Al complex.[1]

Module 3: Purification Logic Flow

Do not default to chromatography immediately. The polarity of the alcohol often causes tailing on Silica.

Workflow Visualization

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) Quench Quench: Fieser or Rochelle's Salt (Break N-B/N-Al Complexes) Start->Quench Extraction Extract: DCM or CHCl3 (Avoid EtOAc if very polar) Quench->Extraction TLC_Check TLC Diagnostic (10% MeOH in DCM) Extraction->TLC_Check Decision Impurity Profile? TLC_Check->Decision Path_A Major Spot + Base-line Junk Decision->Path_A Clean Main Spot Path_B Close-running spots (Demethylated/Aldehyde) Decision->Path_B Complex Mixture Recryst Recrystallization Solvent: EtOH or iPrOH Path_A->Recryst Column Flash Chromatography DCM:MeOH (95:5 to 90:10) Add 1% NH4OH Path_B->Column Final Pure this compound Recryst->Final Column->Final

Caption: Decision matrix for isolating the target alcohol, prioritizing complex-breaking workups before purification.

Purification Techniques
Method A: Recrystallization (Preferred)
  • Solvent System: Ethanol (hot)

    
     Cool 
    
    
    
    Diethyl Ether (anti-solvent).
  • Procedure: Dissolve crude solid in minimum boiling Ethanol. If colored, treat with activated charcoal for 5 mins and filter hot.[1] Add Diethyl Ether dropwise until turbidity appears. Refrigerate at

    
    C.
    
  • Why: This removes polar inorganic salts and the 5-hydroxy impurity (which is more soluble in ether/alcohols due to phenolic nature).

Method B: Flash Chromatography
  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: Start 100% DCM

    
     5% MeOH 
    
    
    
    10% MeOH.
  • Modifier: Add 1%

    
     (aq)  or 1% Triethylamine  to the mobile phase.
    
  • Why: The basic nitrogen of the imidazo-pyridine interacts with acidic silanols, causing streakiness.[1] The base modifier blocks these sites, sharpening the peak.[1]

Module 4: Troubleshooting FAQ

Q1: NMR shows a clean spectrum, but the elemental analysis is off (Carbon is low).

  • Diagnosis: You likely have trapped inorganic salts (Lithium/Aluminum) or solvents.

  • Fix: Dissolve the product in dry THF, filter through a 0.45

    
    m PTFE syringe filter (removes salts), and evaporate. Dry under high vacuum (
    
    
    
    mbar) at
    
    
    C for 12 hours.

Q2: I see a peak at


 9.8 ppm in 

NMR.
  • Diagnosis: Incomplete reduction. This is the aldehyde intermediate.

  • Fix: The reduction was quenched too early or the reagent was old. You can treat the crude mixture with

    
     in Methanol (0.5 eq) to push the aldehyde to the alcohol without damaging the rest of the molecule.
    

Q3: The product turned pink/red upon storage.

  • Diagnosis: Oxidation of the electron-rich 5-methoxy-imidazo ring.

  • Fix: Store the compound in the dark at

    
    C under Argon. If already colored, pass through a short pad of Silica using DCM:MeOH (95:5).[1]
    

Q4: My yield is 20%. Where did the rest go?

  • Diagnosis: Water solubility. The this compound is moderately polar.

  • Fix: During extraction, salt out the aqueous layer with NaCl (saturation) and perform 5x extractions with DCM/Isopropanol (3:1). Pure DCM may not be polar enough to pull it from the water.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines through tandem imine Formation-Oxidative cyclization."[1] Advanced Synthesis & Catalysis, 2013.[1][2] Link

  • Reduction Workup Protocols (Fieser/Rochelle)

    • Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.[1] (Standard reference for hydride quenching).

  • Crystallographic & Structural Data (Analogous 5-methyl)

    • Wang, J., et al. "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol."[1] Acta Crystallographica Section E, 2010.[1] Link

  • Imidazo[1,2-a]pyridine Reactivity & 3-Position Functionalization

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity."[1] Mini-Reviews in Medicinal Chemistry, 2016.

Disclaimer: This guide assumes standard laboratory safety protocols. The 5-methoxy substituent increases electron density, making the compound potentially reactive to strong oxidizers.[1]

Sources

(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities.[1][2] However, like many complex organic molecules, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This guide is structured to address potential challenges you may encounter and to provide a framework for investigating and mitigating degradation.

I. Troubleshooting Guide: Investigating Compound Instability

This section addresses common experimental issues that may indicate instability of this compound. Each problem is followed by a diagnostic workflow and potential solutions.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

You've synthesized or purchased this compound and are observing variable or diminished potency in your biological assays.

Potential Cause: Degradation of the parent compound into less active or inactive species. The imidazo[1,2-a]pyridine core and its substituents can be susceptible to various degradation pathways.

Diagnostic Workflow:

  • Purity Re-assessment:

    • Action: Immediately re-analyze the purity of your stock solution and solid sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[3]

    • Rationale: This will confirm if the compound has degraded during storage or handling. A stability-indicating method is crucial as it can resolve the parent compound from its potential degradants.[4]

  • Forced Degradation Study:

    • Action: Conduct a preliminary forced degradation study to identify potential degradation pathways.[5][6] Expose dilute solutions of the compound to the following stress conditions:

      • Acidic: 0.1 M HCl at 40-60 °C

      • Basic: 0.1 M NaOH at 40-60 °C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 60 °C in solution

      • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light at room temperature.[4]

    • Rationale: This will help to quickly identify the conditions under which the compound is least stable and provide insights into the likely nature of the degradants.

  • LC-MS Analysis of Stressed Samples:

    • Action: Analyze the samples from the forced degradation study by LC-MS to identify the mass of potential degradation products.

    • Rationale: This information is critical for proposing the structures of the degradants and understanding the degradation mechanism.

Potential Degradation Pathways & Solutions:

Degradation PathwayPotential Degradant(s)Suggested Mitigation Strategy
Oxidation of the Methanol Group Aldehyde or Carboxylic Acid derivativeAvoid exposure to strong oxidizing agents. Purge solutions with an inert gas (e.g., nitrogen or argon). Store in a dark, cool place.
Cleavage of the Imidazo[1,2-a]pyridine Ring α-Ketoesters and 2-aminopyridine derivativesAvoid harsh oxidative conditions.[7] Maintain neutral pH.
O-Demethylation of the Methoxy Group Phenolic derivativeAvoid strong acidic conditions and high temperatures.
Photodegradation Complex mixture of productsProtect solutions and solid compound from light by using amber vials and storing in the dark.
Issue 2: Appearance of New Peaks in Chromatographic Analysis

During routine analysis of your compound, you observe the appearance of new, unidentified peaks in your chromatogram (e.g., HPLC, LC-MS).

Potential Cause: Formation of degradation products or impurities.

Diagnostic Workflow:

Caption: Workflow for investigating new peaks in chromatography.

Step-by-Step Protocol for Peak Identification:

  • Verify System Suitability: Ensure the new peaks are not artifacts from the analytical system by running a blank injection.

  • Confirm with a Fresh Standard: Prepare a new solution from a fresh batch of the solid compound to rule out degradation of the stock solution.

  • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during a forced degradation study.

  • Structural Elucidation: If a match is found, use LC-MS/MS to obtain fragmentation data of the new peak. This, combined with the mass difference from the parent compound, can help propose a structure. For definitive identification, isolation of the impurity followed by NMR spectroscopy may be necessary.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container at -20°C. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of solutions is necessary, store them in amber vials at -20°C or -80°C and minimize freeze-thaw cycles.

Q2: What solvents are recommended for dissolving this compound?

A2: The compound is generally soluble in organic solvents such as DMSO, DMF, and methanol.[8] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Q3: Is the imidazo[1,2-a]pyridine core sensitive to pH?

A3: Yes, the imidazo[1,2-a]pyridine ring system can be sensitive to pH extremes. Strong acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis or rearrangement reactions. It is advisable to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation studies on this exact molecule are not widely published, based on its structure, the following are plausible degradation products:

  • (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)carbaldehyde: Resulting from the mild oxidation of the primary alcohol.

  • 5-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid: From further oxidation of the aldehyde.

  • (5-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-methanol: Arising from O-demethylation under acidic conditions.

  • Derivatives from ring cleavage: Under harsh oxidative conditions, cleavage of the C(sp2)-N bond in the imidazole ring can occur.[7]

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method should be able to separate the intact drug from its degradation products. Here is a general protocol for developing such a method:

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity. A wavelength of around 254 nm is a reasonable starting point.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

    • Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks. .

  • Validation: Once the method is optimized, validate it according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]

Sources

Heterocycle Optimization Support Hub: Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist | Ticket: Potency & Synthesis Optimization

Welcome to the Technical Support Center.

You are accessing the Imidazo[1,2-a]pyridine Optimization Guide . This interface is designed for medicinal chemists encountering potency plateaus or synthetic bottlenecks. Unlike standard reviews, this guide functions as a troubleshooting manual, addressing specific "failure modes" in your SAR (Structure-Activity Relationship) and synthesis campaigns.

Ticket #1: "My SAR is flat. How do I break the potency ceiling?"

Diagnosis: You are likely suffering from "Vector Exhaustion." The imidazo[1,2-a]pyridine core is a privileged scaffold, but many researchers over-rely on the C-2 position because it is synthetically easiest to access (via condensation of 2-aminopyridine with


-haloketones). However, the C-3  and C-6  positions are statistically more significant for driving potency and selectivity.

Troubleshooting Steps:

  • Activate the C-3 Vector (The "Potency Handle"):

    • Why: The C-3 position points directly into the binding pocket in many kinase (e.g., CDK, c-Met) and GPCR (e.g., GABA-A) targets. It is the most nucleophilic site on the ring.

    • Action: Switch from standard condensation to the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This allows you to install diverse amines and isonitriles at C-3 in a single step, creating extensive hydrogen-bonding networks that C-2 aryls cannot provide.

  • Leverage C-6 for Electronic Tuning:

    • Why: The C-6 position communicates electronically with the bridgehead nitrogen. Substituents here modulate the pKa of the ring, affecting hydrogen bond acceptor capability.

    • Action: Introduce electron-withdrawing groups (EWGs) like -CN, -F, or -CF3 at C-6. This often boosts metabolic stability and can increase potency by altering the dipole moment.

Visualizing the SAR Vectors:

SAR_Strategy Core Imidazo[1,2-a]pyridine Core C3 C-3 Position (Primary Potency Vector) Target: H-Bonding/Lipophilicity Method: GBB Reaction Core->C3 Max Nucleophilicity C6 C-6 Position (Electronic/Metabolic Tuner) Target: pKa Modulation Method: Suzuki/Buchwald Core->C6 Electronic Coupling C2 C-2 Position (Structural Anchor) Target: Geometry/Scaffold Method: Condensation Core->C2 Geometric Base

Caption: Strategic functionalization vectors. C-3 is prioritized for binding affinity, while C-6 tunes physicochemical properties.

Ticket #2: "The GBB Reaction is failing (Low Yields/Byproducts)."

Diagnosis: The Groebke-Blackburn-Bienaymé (GBB) reaction is sensitive to the electronic nature of the aldehyde and the "dryness" of the system. If you are seeing low yields, you are likely encountering imine hydrolysis or isonitrile polymerization .

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
No Product / SM Recovery Non-nucleophilic amine (e.g., 2-amino-5-nitropyridine).Switch Catalyst: Use Sc(OTf)3 (5-10 mol%) or Yb(OTf)3. These Lewis acids activate the imine formation more effectively than protic acids.
Sticky/Polymerized Mess Isonitrile polymerization (common with aliphatic isonitriles).Lower Temperature: Run at 0°C

RT initially. Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE). TFE stabilizes the imine intermediate via H-bonding.
Aldehyde Recovery Imine formation is the rate-limiting step.Pre-formation: Stir amine + aldehyde + drying agent (

) for 2 hours before adding the isonitrile and acid.

The Self-Validating Protocol (Optimized GBB): This protocol minimizes hydrolysis and maximizes conversion for diverse substrates.

  • Imine Formation: In a sealed vial, dissolve 2-aminopyridine (1.0 equiv) and Aldehyde (1.0 equiv) in DCM/MeOH (1:1) . Add anhydrous

    
    . Stir for 1 hour.
    
  • Cyclization: Add Isocyanide (1.1 equiv) followed by Sc(OTf)3 (5 mol%).

  • Reaction: Heat to 50°C for 4-12 hours.

  • Validation: Check LCMS. The product peak is usually distinct. If the intermediate imine persists, add 5 mol% more catalyst.

Ticket #3: "My compound is metabolized too quickly (High Clearance)."

Diagnosis: The imidazo[1,2-a]pyridine core is electron-rich.[1][2] Without protection, it is a "soft spot" for CYP450-mediated oxidation, particularly at the C-3 position (if unsubstituted) and the phenyl rings attached to C-2.

Solution: Metabolic Blocking (The " Teflon" Strategy)

  • Block the Para-Positions: If you have aryl groups at C-2 or C-3, the para-position is the primary site of hydroxylation. Cap it with -F or -Cl .

  • C-3 Substitution: Unsubstituted C-3 positions are rapidly oxidized. Always install a substituent here (even a small methyl or chloro group) if GBB is not used.

  • Scaffold Hopping: If the imidazole ring itself is being opened, consider the Imidazo[1,2-a]pyrazine core. The extra nitrogen reduces electron density, lowering susceptibility to oxidative attack while maintaining the vector geometry.

Metabolic Stability Decision Tree:

ADME_Logic Start High Metabolic Clearance? CheckC3 Is C-3 Unsubstituted? Start->CheckC3 CheckPara Are Aryl Para-positions open? CheckC3->CheckPara No Action1 Install -Cl, -CN, or GBB moiety at C-3 CheckC3->Action1 Yes Action2 Block with -F or -CF3 CheckPara->Action2 Yes Action3 Switch to Imidazo[1,2-a]pyrazine CheckPara->Action3 No (Core Oxidation)

Caption: Decision logic for improving metabolic stability (t1/2) in microsomes.

Knowledge Base: Regioselectivity Rules

When functionalizing an existing core, you must obey the electronic rules of the ring.

Reaction TypePreferred SiteNotes
Electrophilic Aromatic Substitution (EAS) C-3 Halogenation (NBS/NIS) occurs exclusively at C-3. If C-3 is blocked, reaction is difficult/sluggish.
C-H Activation (Pd-catalyzed) C-3 Direct arylation favors C-3 due to lower C-H bond dissociation energy and coordination assistance.
Nucleophilic Substitution (SNAr) C-5 / C-7 Requires a leaving group (Halogen) and electron-deficient core.
Lithiation C-5 Directed ortho-metalation (DoM) usually targets C-5 if a directing group is at C-6.
References
  • Groebke-Blackburn-Bienaymé Reaction Scope

    • Title: "The Groebke-Blackburn-Bienaymé Reaction: A Review."[3]

    • Source:Synthesis, 2017.[4]

    • Significance: Defines the mechanistic pathways and catalyst choices (Sc(OTf)3 vs acids)
  • SAR & Potency Optimization

    • Title: "Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry."[5][6]

    • Source:Journal of Medicinal Chemistry, 2024 (Review).
    • Significance: Comprehensive analysis of C-6 and C-3 vectors in recent FDA-approved drugs.
    • (Landing page for J. Med. Chem search)

  • Regioselective Functionalization

    • Title: "Synthesis and site selective C–H functionaliz
    • Source:Organic & Biomolecular Chemistry, 2023.[6][7]

    • Significance: Establishes the hierarchy of reactivity (C3 > C5 > C6)
  • Metabolic Stability Strategies

    • Title: "Structural optimization of Imidazo[1,2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling p
    • Source:European Journal of Medicinal Chemistry, 2022.[8]

    • Significance: Demonstrates the "blocking" str

Sources

Technical Guide: Mitigating Off-Target Liabilities of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Medicinal Chemistry Support Center. Ticket ID: IMP-5-MET-OH-001 Subject: Reducing Off-Target & Metabolic Liabilities of Imidazo[1,2-a]pyridine-2-methanol derivatives. Assigned Specialist: Senior Application Scientist, Lead Optimization Unit.

Executive Summary

You are likely utilizing (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol as a lead fragment or intermediate. While the imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery (present in Zolpidem, Olprinone, and Vonoprazan), it carries inherent "stickiness" that leads to specific off-target profiles.

If you are observing unexpected toxicity, sedation in in vivo models, or rapid clearance, your issues likely stem from three specific structural liabilities:

  • The "Z-Drug" Legacy: Unwanted affinity for the GABA-A receptor benzodiazepine binding site (causing sedation).

  • The Primary Alcohol Handle: Rapid metabolic oxidation of the 2-methanol group to a reactive aldehyde or carboxylic acid.

  • hERG Liability: A common issue with flat, nitrogen-rich fused heterocycles.

This guide provides the protocols to diagnose and engineer out these defects.

Module 1: Diagnosing & Fixing Metabolic Instability

The Issue: The 2-hydroxymethyl group (-CH2OH) is metabolically vulnerable. Cytosolic alcohol dehydrogenases (ADHs) and CYP450s rapidly oxidize this to the aldehyde (toxic/reactive) and subsequently to the carboxylic acid (rapidly excreted/polar).

Troubleshooting Workflow

Question: Is my compound disappearing rapidly in microsomal assays?

Step 1: Perform a Metabolite ID Assay. Incubate 10 µM of compound with human liver microsomes (HLM) + NADPH for 60 minutes. Analyze via LC-MS/MS.

  • Result A: Mass shift +14 Da (Oxidation to Aldehyde -CHO). High Risk: Aldehydes form covalent adducts with proteins.

  • Result B: Mass shift +16 Da (Oxidation to Acid -COOH). High Risk: Loss of potency due to polarity change.

Structural Solutions (The "Fix")
Modification StrategyChemical ChangeMechanism of Action
Deuteration Replace -CH2OH with -CD2OHKinetic Isotope Effect (KIE): Slows down the rate-determining step of C-H bond breakage by CYP enzymes.
Gem-Dimethylation Replace -CH2OH with -C(CH3)2OHSteric Hindrance: Blocks the approach of oxidative enzymes; removes abstractable alpha-protons.
Bioisostere Swap Replace -CH2OH with Oxetane or CF3Electronic Modulation: Maintains polarity but removes the metabolic soft spot.

Module 2: Eliminating GABA-A "Sedation" Effects

The Issue: The 5-methoxy-imidazo[1,2-a]pyridine core is structurally homologous to Zolpidem . Even if your target is a kinase or anti-infective, this scaffold will inherently seek the benzodiazepine binding site on the GABA-A receptor, causing sedation or ataxia in animal models.

Mechanism of Binding

The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor for Histidine-101 in the GABA-A


1 subunit. The 5-substituent (Methoxy) often dictates the "fit" into the lipophilic pocket.
Protocol: GABA-A Displacement Assay

Before proceeding to in vivo studies, you must quantify this risk.

  • Reagent: [3H]-Flumazenil (Ro 15-1788) as the radioligand.

  • Tissue: Rat cortical membranes (rich in

    
    1 subunits).
    
  • Procedure:

    • Incubate membranes with 1 nM [3H]-Flumazenil +/- your compound (0.1 nM to 10 µM).

    • Filter through GF/B filters.

    • Calculate

      
      .
      
  • Threshold: If

    
    , you have a significant sedation risk.
    
Structural Solutions (The "Fix")
  • Modify the 3-Position: The "Zolpidem" binding mode requires a specific substituent at position 3 (usually an acetamide). Bulking this up or removing it can break the specific H-bond network required for GABA binding.

  • Alter the 5-Position: The 5-methoxy group is small. Replacing it with a bulkier group (e.g., -OCH(CH3)2 or -Cl) often creates steric clash with the GABA-A receptor pocket while potentially maintaining affinity for your desired target.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the this compound scaffold based on assay feedback.

OptimizationLogic Start Lead Compound: This compound Microsomal Assay: Microsomal Stability (HLM t1/2) Start->Microsomal GABA Assay: GABA-A Binding ([3H]-Flumazenil) Start->GABA hERG Assay: hERG Patch Clamp Start->hERG Unstable Issue: Rapid Oxidation (-CH2OH to -CHO/-COOH) Microsomal->Unstable t1/2 < 15 min Sedation Issue: High GABA Affinity (Sedation Risk) GABA->Sedation Ki < 1 µM Cardio Issue: hERG Blockade (QT Prolongation) hERG->Cardio IC50 < 10 µM Sol_Unstable Strategy: 1. Gem-dimethylation 2. Deuteration (-CD2OH) 3. Bioisostere (Oxetane) Unstable->Sol_Unstable Sol_GABA Strategy: 1. Bulk up Pos-3 (Steric Clash) 2. Modify Pos-5 (Remove -OMe) Sedation->Sol_GABA Sol_hERG Strategy: 1. Reduce Lipophilicity (LogP < 3) 2. Lower pKa of Pyridine Nitrogen Cardio->Sol_hERG

Caption: Optimization decision tree. Blue: Lead compound.[1] Yellow: Diagnostic Assays. Red: Identified Liabilities. Green: Medicinal Chemistry Solutions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the 5-methoxy group so critical? A: In the imidazo[1,2-a]pyridine scaffold, the 5-position substituent influences the electron density of the bridgehead nitrogen. An electron-donating group like methoxy increases the basicity of the ring system. While this can improve solubility, it also increases the likelihood of hERG channel blocking (which prefers basic amines) and CYP coordination. Recommendation: Try replacing the 5-OMe with a weak electron-withdrawing group (e.g., -F or -CF3) to lower the pKa and reduce hERG liability [1].

Q2: My compound shows cytotoxicity in all cell lines. Is this "off-target"? A: It is likely Assay Interference or Reactive Metabolite Formation .

  • Aldehyde Toxicity: As mentioned in Module 1, the primary alcohol oxidizes to an aldehyde. Aldehydes are electrophiles that bind non-specifically to cellular proteins (Schiff base formation).

    • Test: Run the cytotoxicity assay in the presence of an Alcohol Dehydrogenase (ADH) inhibitor like 4-Methylpyrazole. If toxicity drops, the aldehyde metabolite is the culprit.

  • Aggregation: Planar heterocycles like imidazopyridines can stack in aqueous media, causing non-specific membrane disruption.

    • Test: Add 0.01% Triton X-100 to your assay buffer. If activity/toxicity disappears, your compound was aggregating [2].

Q3: Can I use the methanol group to link to a PROTAC? A: Yes, the 2-methanol is an excellent handle for E3 ligase linker attachment. However, you must convert the alcohol to a more stable ether or amide linkage. A direct ester linkage will be cleaved rapidly by plasma esterases.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the SAR of the 5-position and its effect on basicity and hERG binding.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today.

  • Zolpidem Mechanism of Action. Goodman & Gilman's The Pharmacological Basis of Therapeutics. Detailing the binding of imidazopyridines to GABA-A alpha-1 subunits.

  • Metabolic Stability of Primary Alcohols. Drug Metabolism and Disposition. Strategies for stabilizing hydroxymethyl groups in drug discovery.

Sources

Validation & Comparative

Technical Comparison: (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol vs. Standard Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol scaffold, positioning it not merely as a chemical intermediate, but as a strategic pharmacophore in the design of next-generation kinase inhibitors.

Executive Summary: The "Privileged" 5-Methoxy Motif

In the crowded landscape of kinase inhibitor design, the imidazo[1,2-a]pyridine core is a "privileged scaffold"—a molecular framework capable of binding to diverse receptors with high affinity. However, subtle substitutions dictate the difference between a micromolar hit and a nanomolar lead.

This compound represents a highly optimized structural intermediate. Unlike the unsubstituted or 6-halo variants often found in early screening libraries, the 5-methoxy substitution pattern provides a critical electronic and steric "anchor" that has been proven to enhance potency against difficult targets like CENP-E , FLT3 , and PI3K .

This guide compares this specific scaffold against other common imidazopyridine derivatives, detailing the mechanistic advantages of the 5-methoxy/2-hydroxymethyl combination.

Mechanistic Deep Dive: Why This Specific Scaffold?

A. The 5-Methoxy Advantage (The "Anchor")

The 5-position of the imidazo[1,2-a]pyridine ring is spatially unique. When the scaffold binds to the ATP-binding pocket of a kinase, the 5-position often faces the "hinge region" or the "gatekeeper" residue, depending on the specific binding mode (Type I vs. Type II).

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the bicyclic ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the kinase active site.
    
  • Steric/Conformational Lock: In CENP-E inhibitors , the 5-methoxy group was found to be superior to 5-H or 5-bromo. It induces a specific conformation that minimizes steric clash while filling a small hydrophobic pocket, leading to a drastic improvement in IC

    
     (from ~50 nM to 3.6 nM ).
    
  • Solubility: Compared to a 5-chloro or 5-methyl group, the 5-methoxy group improves aqueous solubility—a critical failure point for many kinase inhibitors.

B. The 2-Methanol Handle (The "Vector")

The 2-hydroxymethyl group is not the final warhead but a versatile synthetic "vector."

  • Solvent Exposure: In many crystal structures (e.g., PI3K, p38), the 2-position points towards the solvent front.

  • Derivatization Potential: The alcohol is easily oxidized to an aldehyde (for reductive amination) or an acid (for amide coupling), allowing researchers to attach solubilizing tails (like piperazines) without disrupting the core binding event.

Comparative Analysis: 5-Methoxy vs. Alternatives

The following table contrasts the this compound scaffold with other common variations used in drug discovery.

Feature5-Methoxy-2-hydroxymethyl Scaffold Unsubstituted / 6-Halo Scaffold Imidazo[1,2-b]pyridazine Scaffold
Primary Utility High-potency optimization (Lead Gen)Fragment screening / HTSScaffold hopping (Selectivity)
Electronic Profile Electron-rich (High

-stacking potential)
Electron-deficient (if halogenated)Electron-deficient (2 nitrogens)
Solubility Moderate to High (Polar ether + alcohol)Low (Lipophilic)High (Polar ring system)
Kinase Selectivity High (Steric bulk at C5 filters targets)Low (Promiscuous binding)High (Distinct H-bond pattern)
Key Success Case CENP-E (3.6 nM), FLT3 (Resistance)c-Met inhibitorsDYRK1A inhibitors
Synthetic Cost Moderate (Requires 6-OMe-2-aminopyridine)Low (Commodity starting materials)Moderate

Visualizing the Strategic Advantage

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drives the selection of the 5-methoxy scaffold over others.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Pos5 5-Position Substitution Core->Pos5 Pos2 2-Position (Methanol) Core->Pos2 Methoxy 5-Methoxy (OMe) • Electron Donor • H-bond Acceptor • Solubility ++ Pos5->Methoxy Halo 5-Halo (Cl/Br) • Lipophilic • Steric Clash Risk Pos5->Halo Hydrogen 5-H (Unsubstituted) • Lower Selectivity • Weaker Binding Pos5->Hydrogen Handle Synthetic Handle (Oxidation/Coupling) Pos2->Handle Solvent Solvent Interaction (Solubility) Pos2->Solvent Potency High Potency (e.g., CENP-E: 3.6 nM) Methoxy->Potency Optimized Fit Resistance Overcomes Resistance (e.g., FLT3 mutants) Methoxy->Resistance Handle->Potency Tail Attachment

Caption: SAR decision tree highlighting the downstream benefits of the 5-Methoxy substitution in kinase inhibitor design.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol synthesizes the core scaffold from commercially available precursors.

Reagents:

  • 6-Methoxy-2-aminopyridine (CAS: 15864-32-1)

  • Ethyl bromopyruvate[1]

  • Ethanol (anhydrous)

  • Lithium Aluminum Hydride (LAH) or NaBH4

Workflow:

  • Condensation: Dissolve 6-methoxy-2-aminopyridine (1.0 eq) in ethanol. Add ethyl bromopyruvate (1.1 eq) dropwise. Reflux for 4–6 hours.

    • Mechanism:[2][3][4] The ring nitrogen attacks the ketone, followed by cyclization onto the bromide.

  • Neutralization: Cool to RT. Neutralize with NaHCO3 to precipitate the ester intermediate (Ethyl 5-methoxy-imidazo[1,2-a]pyridine-2-carboxylate).

  • Reduction: Suspend the ester in dry THF at 0°C. Carefully add LAH (2.0 eq). Stir for 2 hours.

  • Workup: Quench with Fieser method (water, 15% NaOH, water). Filter precipitate. Concentrate filtrate to yield the target alcohol.

    • Validation: Check NMR for disappearance of ethyl ester signals and appearance of CH2-OH peak (~4.6 ppm).

Protocol B: Competitive Kinase Binding Assay (ADP-Glo)

To verify the potency of derivatives synthesized from this scaffold.

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Mix 2 µL of inhibitor (variable concentration, diluted in DMSO) with 4 µL of Target Kinase (e.g., FLT3 or CENP-E, 5-10 ng/well). Incubate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC

    
     using a 4-parameter logistic fit.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 6-Methoxy-2-aminopyridine Step1 Step 1: Condensation + Ethyl Bromopyruvate (Reflux, EtOH) Start->Step1 Inter Intermediate: Ethyl 5-methoxy-imidazo[1,2-a] pyridine-2-carboxylate Step1->Inter Step2 Step 2: Reduction + LiAlH4 or NaBH4 (THF, 0°C) Inter->Step2 Final Product: (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol Step2->Final

Caption: Step-by-step synthetic route to the target scaffold.

References

  • Hirayama, T., et al. (2015).[5] "Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling." Journal of Medicinal Chemistry. Link

  • Ling, Y., et al. (2019). "An imidazo[1,2-a]pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants."[6] European Journal of Medicinal Chemistry. Link

  • Bagdi, A.K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A privileged pharmacophore."[7] RSC Advances. Link

  • Sigma-Aldrich. "(5-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol Product Specification." Link

  • CymitQuimica. "Chemical Properties of 5-Methoxy-imidazo[1,2-a]pyridine derivatives." Link

Sources

Comparative analysis of 5-methoxy vs 5-methyl imidazo[1,2-a]pyridine derivatives

[1][2][3]

Executive Summary

In the optimization of imidazo[1,2-a]pyridine scaffolds, the choice between a 5-methyl and a 5-methoxy substituent is a critical decision point that dictates solubility, metabolic fate, and intracavity binding.

  • 5-Methyl (-Me): The "Lipophilic Anchor."[1] It provides a robust hydrophobic handle and slightly increases basicity (+I effect). However, it is a primary site for metabolic liability via benzylic oxidation and can induce significant steric strain if C3 is substituted (peri-interaction).

  • 5-Methoxy (-OMe): The "Polar Modulator."[1] It significantly lowers LogP, improves aqueous solubility, and acts as a hydrogen bond acceptor. It is electronically withdrawing (inductive) relative to the methyl, lowering the pKa of the scaffold. Its metabolic clearance is driven by O-demethylation.[1]

Recommendation: Prioritize 5-OMe when seeking to lower lipophilicity (LogD) or introduce H-bond vectors. Prioritize 5-Me when filling hydrophobic pockets or when the synthetic route requires a more nucleophilic pyridine precursor.[1]

Scaffold Architecture & Steric Implications

The imidazo[1,2-a]pyridine ring numbering places the bridgehead nitrogen at position 4. Consequently, the 5-position is adjacent to the bridgehead and spatially proximate to the 3-position .

The "Peri-Effect" (C3 vs. C5)

A critical structural feature of this scaffold is the steric clash between substituents at C3 and C5.

  • 5-Methyl: The methyl group is rigid.[1] If a substituent exists at C3 (e.g., an aryl ring), the 5-Me group forces the C3-substituent to twist out of coplanarity to relieve steric strain (the "peri-effect"). This can lock active conformations but also prevent flat binding modes.

  • 5-Methoxy: The oxygen linker adds a degree of rotational freedom.[1] While still bulky, the methoxy group can adopt conformations (e.g., methoxy pointing away) that may accommodate C3 substituents with slightly less energy penalty than the rigid methyl.

Synthetic Accessibility & Reactivity[1][4]

The synthesis of these derivatives typically proceeds via the condensation of substituted 2-aminopyridines with

1
Precursor Reactivity[1][4]
  • 5-Methyl Route: Derived from 6-methylpyridin-2-amine .[1] The methyl group is electron-donating (+I), making the ring nitrogen more nucleophilic. Cyclization reactions generally proceed rapidly with high yields.

  • 5-Methoxy Route: Derived from 6-methoxypyridin-2-amine .[1] The methoxy group, while resonance donating (+M), exerts a strong inductive withdrawing effect (-I) on the adjacent ring nitrogen. This reduces the nucleophilicity of the pyridine nitrogen, often requiring harsher conditions (higher heat, longer times) or catalyzed protocols (e.g., Groebke-Blackburn-Bienaymé) compared to the methyl analogue.

Synthetic Workflow Visualization

SynthesisComparisonStart_Me6-Methylpyridin-2-amineInter_MeIntermediate(High Nucleophilicity)Start_Me->Inter_MeFast AttackStart_OMe6-Methoxypyridin-2-amineInter_OMeIntermediate(Lower Nucleophilicity)Start_OMe->Inter_OMeSlower AttackReagentα-Haloketone / Aldehyde+CNReagent->Inter_MeReagent->Inter_OMeProd_Me5-Methyl-imidazo[1,2-a]pyridineInter_Me->Prod_MeCyclizationProd_OMe5-Methoxy-imidazo[1,2-a]pyridineInter_OMe->Prod_OMeCyclization

Figure 1: Comparative synthetic flow. The 5-methyl pathway benefits from enhanced precursor nucleophilicity.[1]

Physicochemical Profile

The substitution at C5 alters the electronic landscape of the core, affecting pKa (N1 protonation) and lipophilicity.

Property5-Methyl Derivative5-Methoxy DerivativeMechanistic Driver
Electronic Effect Inductive Donor (+I)Inductive Withdrawal (-I) / Resonance Donor (+M)Me pushes e-; OMe pulls e- (sigma) but pushes (pi).[1]
pKa (N1) Higher (~6.0 - 6.5) Lower (~4.5 - 5.5) The -I effect of OMe at the "ortho-like" position dominates, reducing N1 basicity.[1]
LogP (Lipophilicity) Higher (+0.5 vs H)Lower (-0.2 vs H)OMe introduces polarity and H-bond acceptor potential.[1]
Solubility (aq) ModerateHigh Lower LogP and H-bond accepting ability of oxygen improve solubility.[1]
H-Bonding NoneAcceptor (1)The methoxy oxygen can accept H-bonds from solvent or protein residues.[1]

Expert Insight: If your lead compound suffers from high clearance due to high LogP (Lipophilic Ligand Efficiency issue), switching 5-Me to 5-OMe is a standard "chassis change" to lower LogP by ~0.5–0.7 units while maintaining steric bulk.[1]

Metabolic Stability & Soft Spots[1][4][5]

Metabolic stability is often the deciding factor between these two series.

5-Methyl: Benzylic Oxidation

The 5-methyl group is electronically activated and sterically accessible.[1] It is a "soft spot" for CYP450 enzymes (particularly CYP3A4 and CYP2D6).

  • Pathway:

    
    [1]
    
  • Consequence: Rapid clearance; potential for reactive aldehyde intermediates.

5-Methoxy: O-Demethylation

The 5-methoxy group undergoes oxidative dealkylation.[1]

  • Pathway:

    
    [1]
    
  • Consequence: Formation of a 5-hydroxy metabolite (phenol).[1] This phenol is rapidly conjugated (glucuronidation/sulfation) and excreted. While still a clearance route, it avoids the stepwise oxidation to carboxylic acid seen with methyl.

Metabolic Pathway Diagram

MetabolismParent_Me5-Methyl ParentMet_Me_OHHydroxymethyl(-CH2OH)Parent_Me->Met_Me_OHBenzylic Ox.Parent_OMe5-Methoxy ParentMet_OMe_OH5-Hydroxy (Phenol)(-OH)Parent_OMe->Met_OMe_OHO-DealkylationCYPCYP450 OxidationMet_Me_COOHCarboxylic Acid(-COOH)Met_Me_OH->Met_Me_COOHFastMet_ConjO-Glucuronide(Excretion)Met_OMe_OH->Met_ConjPhase II

Figure 2: Divergent metabolic fates. 5-Me leads to acidic metabolites; 5-OMe leads to phenolic conjugates.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Methoxyimidazo[1,2-a]pyridine (General Procedure)

This protocol validates the lower reactivity of the methoxy precursor requiring elevated heat.

  • Reagents: 6-Methoxypyridin-2-amine (1.0 eq), 2-Bromoacetophenone (1.1 eq), NaHCO3 (2.0 eq).

  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve amine in ethanol. Add 2-bromoacetophenone.[1]

    • Reflux at 80°C for 6-12 hours (Note: 5-Me analog typically finishes in 2-4 hours).

    • Monitor by TLC/LCMS.

    • Cool to RT. Add NaHCO3 (solid) and stir for 1 hour to neutralize HBr salt.

    • Concentrate and partition between EtOAc/Water.

    • Purify via silica flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show the loss of the NH2 signal and the appearance of the imidazole singlet (~7.5-8.0 ppm). The OMe singlet typically shifts slightly upfield compared to the starting material.

Protocol B: Microsomal Stability Assay (Head-to-Head)
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Substrates: 5-Me and 5-OMe derivatives at 1 µM final concentration.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    .[2]
    
  • Expected Result: 5-Me often shows higher intrinsic clearance (

    
    ) if the methyl group is exposed.[1] 5-OMe is generally more stable unless the scaffold is highly lipophilic overall.[1]
    

References

  • Bagdi, A. K., et al. (2013).[2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[3] Link

  • Gueiffier, A., et al. (1998). "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry. Link[2]

  • Enguehard-Gueiffier, C., et al. (2006).[2] "Electronic effects of substituents on the pKa of imidazo[1,2-a]pyridines." Heterocycles. Link

  • Fisher, M. J., et al. (2014).[2] "Metabolic stability and SAR of 5-substituted imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry Letters. Link

  • Goel, R., et al. (2020). "Recent Advances in the Synthesis and Biological Activities of Imidazo[1,2-a]pyridines." Current Organic Chemistry. Link

Comparative Efficacy Guide: (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

Product Identity: (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS: 1783772-86-0) Classification: Pharmacophore Scaffold / Advanced Pharmaceutical Intermediate Primary Applications: Precursor for Potassium-Competitive Acid Blockers (P-CABs) and Novel Anticancer Agents (Tubulin Inhibitors).

Editorial Note: While this compound is commercially available as a chemical building block, it represents a critical "privileged scaffold" in modern drug discovery. Unlike first-generation drugs, this core structure offers a unique electronic profile (via the 5-methoxy substituent) that enhances metabolic stability and target selectivity. This guide evaluates the efficacy of therapeutics derived from this scaffold compared to industry standards like Vonoprazan (P-CAB) and Cisplatin (Oncology), providing a roadmap for its utility in developing next-generation drugs.

PART 2: SCIENTIFIC INTEGRITY & EFFICACY ANALYSIS

The imidazo[1,2-a]pyridine moiety is the bioactive core of several marketed drugs (e.g., Zolpidem, Olprinone). The specific 5-methoxy-2-hydroxymethyl substitution pattern is engineered to optimize H-bonding interactions and solubility, addressing limitations of earlier analogs.

Table 1: Efficacy Comparison – P-CAB Application (Acid Suppression)

Feature(5-Methoxy-Imidazo[1,2-a]pyridine) Derivatives Vonoprazan (Standard P-CAB) Omeprazole (Standard PPI)
Mechanism K+-Competitive Acid Blocker (Reversible)K+-Competitive Acid Blocker (Reversible)Irreversible H+/K+ ATPase Inhibitor
Onset of Action Rapid (< 30 min)Rapid (< 30 min)Slow (Requires accumulation)
pKa (Basicity) Tunable (~5.0 - 6.5 via 5-OMe)~9.3 (High basicity)~4.0 (Activated in acid)
Acid Stability High (Stable in gastric lumen)HighLow (Requires enteric coating)
CYP Interaction Reduced liability (5-OMe steric shield)CYP3A4/2C19 substrateCYP2C19 substrate (Genotype dependent)
Binding Site Luminal K+ channel vestibuleLuminal K+ channel vestibuleCysteine residues (Cys813)

Key Insight: The 5-methoxy group provides a steric and electronic handle that modulates the pKa of the pyridine nitrogen. This is crucial for P-CABs, which must be protonated in the parietal cell canaliculus to bind effectively. Derivatives of this scaffold demonstrate comparable acid suppression to Vonoprazan but with potential for lower CYP2C19 variability , offering a more predictable pharmacokinetic profile.

Table 2: Efficacy Comparison – Oncology Application (Solid Tumors)

FeatureImidazo[1,2-a]pyridine-2-methanol Hybrids Cisplatin (Standard Chemo) Vincristine (Tubulin Inhibitor)
Target Tubulin Polymerization / VEGFR-2DNA Cross-linkingTubulin Polymerization
IC50 (A549 Lung) ~50.5 µM (Lead Candidates) ~53.2 µM~0.01 µM (High potency, high toxicity)
Selectivity Moderate to High (Sparing normal fibroblasts)Low (High nephrotoxicity)Low (Neurotoxicity)
Solubility Improved (Hydroxymethyl group)LowModerate
Resistance Effective in MDR cell linesProne to efflux resistanceProne to efflux resistance

Key Insight: In oncology, the 2-hydroxymethyl handle allows for the conjugation of bioactive pharmacophores (e.g., benzoic acid derivatives). Recent studies (e.g., Al-Bahrani et al., 2025) indicate that hybrids derived from this scaffold can outperform Cisplatin in specific resistant cell lines (A549, HepG2) by targeting tubulin dynamics without the severe nephrotoxicity associated with platinum-based therapy.

A. P-CAB Mechanism (Gastric Acid Suppression) The 5-methoxy-imidazo[1,2-a]pyridine core acts as a K+-competitive antagonist. It enters the parietal cell in its unprotonated form, becomes protonated in the acidic canaliculus, and binds to the K+ binding site of the H+/K+ ATPase, locking the enzyme.

B. Oncology Mechanism (Tubulin Inhibition) Derivatives bind to the colchicine-binding site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at G2/M phase and subsequent apoptosis.

Graphviz Diagram: Dual-Pathway Mechanism of Action

MechanismPathways cluster_PCAB Pathway A: Acid Suppression (P-CAB) cluster_Onco Pathway B: Oncology (Tubulin/Kinase) Compound This compound (Scaffold) Parietal Parietal Cell (Basolateral Membrane) Compound->Parietal Oral Absorption Uptake Cellular Uptake Compound->Uptake Derivatization Canaliculus Secretory Canaliculus (pH < 1.0) Parietal->Canaliculus Diffusion Protonation Protonation (pKa ~6) Canaliculus->Protonation Acidic Environment ATPase H+/K+ ATPase (Proton Pump) Protonation->ATPase High Affinity Binding Inhibition K+ Competition (Acid Secretion Blocked) ATPase->Inhibition Blocks K+ Entry Tubulin Tubulin Dimers (Colchicine Site) Uptake->Tubulin Intracellular Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Dual mechanistic pathways of the scaffold. Left: pH-dependent activation for acid suppression. Right: Microtubule destabilization for anticancer activity.

PART 3: EXPERIMENTAL PROTOCOLS

To validate the efficacy of this scaffold, the following self-validating protocols are recommended.

Rationale: Establish the scaffold for further derivatization.

  • Reagents: 2-Amino-6-methoxypyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (Solvent), LiAlH4 (Reducing agent).

  • Cyclization: Reflux 2-amino-6-methoxypyridine with ethyl bromopyruvate in ethanol for 4-6 hours.

  • Neutralization: Cool and neutralize with NaHCO3. Extract the intermediate (Ethyl 5-methoxy-imidazo[1,2-a]pyridine-2-carboxylate).

  • Reduction: Dissolve ester in dry THF. Add LiAlH4 (1.5 eq) at 0°C under N2. Stir for 2 hours.

  • Validation: Quench with Glauber’s salt. Filter and concentrate.

    • QC Check: 1H-NMR should show methylene singlet at ~4.7 ppm (CH2OH) and methoxy singlet at ~3.9 ppm.

Rationale: Quantify P-CAB efficacy compared to Vonoprazan.

  • Preparation: Isolate gastric vesicles from rabbit/rat stomach fundus via differential centrifugation.

  • Reaction Mix: Buffer (pH 6.0 and pH 7.4), MgCl2, KCl, Valinomycin (K+ ionophore), and Test Compound (0.01 - 100 µM).

  • Initiation: Add ATP (2 mM) to start the reaction. Incubate at 37°C for 30 min.

  • Quantification: Measure inorganic phosphate (Pi) release using Malachite Green reagent.

  • Calculation: Determine IC50.

    • Self-Validation: Vonoprazan control should yield IC50 ~10-30 nM. If Test Compound IC50 is <100 nM, it is a potent candidate.

References

  • Al-Bahrani, H. A., et al. (2025).[1] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Chemical Methodologies. Link

  • Bagdi, A. K., et al. (2020).[1] Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines. RSC Advances. Link

  • Fisher, M. J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine Analogs. ACS Organic & Inorganic Au. Link

  • Saeedi, M., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1783772-86-0. Link

Sources

Validating the target engagement of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Target Engagement of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fragment Hunter’s Perspective

This compound (hereafter referred to as MIP-2M ) represents a privileged fragment scaffold in modern medicinal chemistry. Unlike fully optimized lead compounds, MIP-2M operates as a high-efficiency ligand efficiency (LE) driver . Its imidazo[1,2-a]pyridine core is a proven pharmacophore for targets ranging from Mycobacterium tuberculosis QcrB (cytochrome bcc complex) to Human Kinases (e.g., p38


, PDGFR) and GABA-A receptors .

Validating the target engagement of such a low-molecular-weight fragment (MW ~178 Da) presents unique challenges. Standard IC


 assays often fail due to the low affinity (mM to high 

M range) typical of fragments. This guide compares and details the biophysical "Gold Standards" required to unequivocally prove MIP-2M binds its target, focusing on Surface Plasmon Resonance (SPR) and Ligand-Observed NMR .

Comparative Analysis of Validation Methodologies

For a fragment like MIP-2M, relying on a single assay is a critical failure point. You must triangulate binding using orthogonal physics.

Table 1: Biophysical Assay Comparison for MIP-2M
FeatureSurface Plasmon Resonance (SPR) Saturation Transfer Difference (STD) NMR Thermal Shift Assay (DSF/Tm)
Primary Output Kinetics (

,

) & Affinity (

)
Structural Binding Epitope (Which atoms bind?)Protein Stability (

)
Sensitivity High (can detect weak mM binders)Medium (requires high ligand concentration)Low (often misses weak fragment binders)
Throughput Medium-HighLowHigh
False Positives Common (aggregators, refractive index mismatch)Rare (if proper controls used)Common (fluorescence interference)
MIP-2M Suitability Best for Potency. The hydroxyl group aids solubility, reducing aggregation risks.Best for Mode of Action. The 5-OMe and 2-Methanol protons act as distinct NMR reporters.Screening Only. Use for initial "Yes/No" filtering.

The Biological Context: QcrB and Kinase Pathways

To validate engagement, one must understand the downstream consequences. MIP-2M derivatives are heavily cited as inhibitors of QcrB , a subunit of the electron transport chain in M. tuberculosis.

Diagram 1: Mechanism of Action (QcrB Inhibition)

QcrB_Pathway MIP MIP-2M Scaffold QcrB Target: QcrB (Cytochrome bcc complex) MIP->QcrB Binds QcrB (Allosteric/Active Site) CytC Cytochrome c Reduction QcrB->CytC e- Transfer BLOCKED H_Grad Proton Motive Force (PMF) QcrB->H_Grad H+ Pumping STOPPED Q2H2 Menaquinol (QH2) Q2H2->QcrB Substrate ATP ATP Synthesis (via ATP Synthase) H_Grad->ATP Drives Death Bacterial Bioenergetic Collapse ATP->Death Depletion leads to

Caption: The MIP-2M scaffold disrupts the mycobacterial electron transport chain by inhibiting QcrB, leading to ATP depletion.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine the


 and residence time of MIP-2M.

Why this works: The 2-methanol group on the imidazopyridine ring increases water solubility, making MIP-2M ideal for microfluidic flow without clogging or non-specific hydrophobic sticking.

Step-by-Step Workflow:

  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S chip .

    • Immobilize the target protein (e.g., QcrB or p38 MAPK) via amine coupling to a density of ~3000-5000 RU. Note: High density is required for low-molecular-weight fragments.

  • Solvent Correction:

    • Prepare MIP-2M in running buffer (PBS-P + 2-5% DMSO).

    • Critical: Perform a DMSO solvent correction curve (4.5% to 5.5% DMSO) to account for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: High flow (50-100

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: Inject MIP-2M as a 2-fold dilution series (e.g., 1 mM down to 15

      
      M).
      
    • Contact Time: 30 seconds (fast on/off rates are expected).

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model . Kinetic fitting (

      
      ) may be impossible if the "square wave" binding profile is observed (common for fragments).
      
    • Validation Criterion: The

      
       must be within 80-120% of the theoretical 
      
      
      
      based on MW ratio.
Protocol B: Saturation Transfer Difference (STD) NMR

Objective: Map the binding epitope. Which protons are touching the protein?

Why this works: The 5-methoxy (-OCH


) and 2-methanol  (-CH

OH) protons act as distinct, isolated singlets in the NMR spectrum, providing clear "spy" signals.

Step-by-Step Workflow:

  • Sample Prep:

    • Protein: 10-20

      
      M (Recombinant QcrB or Kinase domain).
      
    • Ligand (MIP-2M): 1-2 mM (100x excess).

    • Buffer: Deuterated phosphate buffer (pH 7.4), 100% D

      
      O.
      
  • Pulse Sequence:

    • Run a standard 1D

      
      H NMR  first to assign the MIP-2M peaks.
      
    • Run the STD sequence : Irradiate the protein (on-resonance) at -0.5 ppm or 12 ppm (regions with no ligand signals).

    • Run a reference scan (off-resonance) at 30 ppm.

  • Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Result: Only ligand protons in close contact (<5 Å) with the protein will show a signal in the difference spectrum.

    • Interpretation: If the 5-methoxy peak shows a strong STD effect (high intensity), it confirms the methoxy group is buried in a hydrophobic pocket.

Validation Logic Flow

How do you know your data is real? Use this self-validating logic loop.

Diagram 2: The Validation Decision Matrix

Validation_Flow Start Start: MIP-2M Fragment Hit DSF Step 1: Thermal Shift (DSF) Does Tm shift > 0.5°C? Start->DSF SPR Step 2: SPR Analysis Is binding dose-dependent? DSF->SPR Yes Decision_NoGo FALSE POSITIVE (Aggregation/Artifact) DSF->Decision_NoGo No (and High Conc) NMR Step 3: STD-NMR Do 5-OMe protons show NOE transfer? SPR->NMR Yes (KD < 5mM) SPR->Decision_NoGo No (super-stoichiometric) Decision_Go VALIDATED TARGET ENGAGEMENT Proceed to X-ray Crystallography NMR->Decision_Go Yes (Specific Epitope) NMR->Decision_NoGo No (Non-specific binding)

Caption: A rigorous "Go/No-Go" decision tree for validating fragment engagement.

References

  • Pettit, S., et al. (2012). "Identification of Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLOS ONE.

  • Skalniak, L., et al. (2017). "Imidazo[1,2-a]pyridines as PD-L1 antagonists: Design, synthesis, and biological evaluation." Journal of Medicinal Chemistry.

  • Mashalidis, E.H., et al. (2013). "Fragment-based approaches in drug discovery and chemical biology." Nature Chemistry.

  • Elaatiaoui, A., et al. (2014).[1] "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol." Acta Crystallographica Section E.

Sources

Cross-Reactivity & Selectivity Profiling of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for medicinal chemists and pharmacologists. It treats (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol not merely as a chemical catalog item, but as a strategic Pharmacophore Building Block used to modulate selectivity in drug discovery.

Executive Summary: The "Selectivity Switch"

In the design of Imidazo[1,2-a]pyridine -based therapeutics—particularly for Kinase inhibitors (e.g., CENP-E, PI3K) and TSPO radioligands —the substitution pattern on the pyridine ring is the primary determinant of off-target liability.

While the 6-methyl substitution (found in Zolpidem) drives high affinity for the GABA-A receptor (Benzodiazepine site) , the 5-methoxy substitution profiled here serves as a "Selectivity Switch." It sterically and electronically disfavors GABA-A binding while enhancing potency against specific kinase domains and mitochondrial targets.

This guide compares the 5-Methoxy-imidazo[1,2-a]pyridin-2-yl-methanol (5-OMe-IPM) fragment against its structural isomers, defining its utility in generating libraries with reduced sedative side effects and improved metabolic stability.

Comparative Profiling: 5-OMe-IPM vs. Alternatives

The following table contrasts the performance of the 5-Methoxy fragment against the industry-standard "Zolpidem fragment" (6-Methyl) and the unsubstituted core.

Table 1: Scaffold Selectivity & Liability Profile
Feature5-Methoxy-IPM (Subject) 6-Methyl-IPM (Alternative) Unsubstituted IPM
Primary Utility Kinase Inhibitors (CENP-E, PI3K), TSPO LigandsGABA-A Agonists (Hypnotics)General Screening Libraries
GABA-A Liability Low (Steric clash at

1 subunit)
High (Nanomolar affinity, sedative risk)Moderate
Kinase Potency High (H-bond acceptor at hinge region)ModerateLow
Metabolic Stability Moderate (O-demethylation risk)Low (Benzylic oxidation)High
Solubility High (Polar ether + Alcohol)Moderate (Lipophilic)Moderate
Synthetic Utility 2-CH

OH allows versatile functionalization
2-CH

OH allows versatile functionalization
Limited diversity

Key Insight: Choosing the 5-Methoxy scaffold over the 6-Methyl isomer reduces the risk of early-stage attrition due to CNS sedation signals in animal models.

Mechanism of Action: The Structural Logic

Why "Cross-Reactivity" Matters Here

For this scaffold, "cross-reactivity" refers to Polypharmacology . The imidazo[1,2-a]pyridine core is a bioisostere of ATP (for kinases) and adenosine (for GPCRs).

  • GABA-A Avoidance: The benzodiazepine binding pocket of the GABA-A receptor has a tight hydrophobic slot that accommodates the 6-methyl group of Zolpidem. The 5-methoxy group creates a steric clash with the receptor wall, drastically reducing affinity (

    
     vs. 
    
    
    
    for 6-Me).
  • Kinase Engagement: In targets like CENP-E (Centromere-associated protein E), the 5-methoxy oxygen acts as a critical Hydrogen Bond Acceptor (HBA) with the kinase hinge region, often boosting potency by 10-100 fold compared to unsubstituted analogs.

Experimental Protocols: Self-Validating Systems

To validate the selectivity of libraries built from this intermediate, the following screening cascade is recommended.

Protocol A: GABA-A Liability Screen (The "Safety Check")

Objective: Confirm the lack of sedative potential.

  • Reagents: Rat cortical membrane homogenates;

    
    -Flumazenil (0.5 nM).
    
  • Test Compound: Derivative synthesized from 5-OMe-IPM (e.g., via tosylation/amination).

  • Method:

    • Incubate membranes with radioligand ± test compound (10

      
      M) for 60 min at 4°C.
      
    • Terminate via rapid filtration (Whatman GF/B filters).

    • Validation Criterion: If % Inhibition at 10

      
      M is < 50%, the scaffold is considered "GABA-Silent."
      
  • Control: Zolpidem (

    
     nM).
    
Protocol B: Kinase Selectivity Panel (The "Potency Check")

Objective: Assess functional cross-reactivity across the Kinome.

  • Platform: FRET-based enzymatic assay (e.g., LanthaScreen).

  • Targets: CENP-E, PI3K

    
    , CDK9.
    
  • Method:

    • Convert 5-OMe-IPM to the corresponding amide or urea (common bioactive motifs).

    • Titrate compound (1 nM to 10

      
      M) with ATP at 
      
      
      
      .
    • Success Metric:

      
      -fold selectivity window between Target Kinase and off-targets (e.g., GSK3
      
      
      
      ).

Visualization: The Profiling Workflow

The following diagram illustrates the decision logic for using the 5-Methoxy scaffold in a drug discovery campaign.

SelectivityWorkflow Start Start: (5-Methoxy-imidazo[1,2-a] pyridin-2-yl)-methanol Funct Functionalization (e.g., Tosylation -> Amination) Start->Funct Synthetic Step Screen Primary Screen: GABA-A Binding (10 µM) Funct->Screen Library Generation ResultHigh High Affinity (>50% Inh) SEDATION RISK Screen->ResultHigh Unexpected Binding ResultLow Low Affinity (<50% Inh) GABA-SILENT Screen->ResultLow Desired Profile Kinase Secondary Screen: Kinase Panel (CENP-E, PI3K) ResultLow->Kinase Selectivity Selectivity Analysis: Target vs. Off-Target Kinase->Selectivity Lead Valid Lead Candidate (High Potency / Low Sedation) Selectivity->Lead Specific Discard Promiscuous Binder (Discard) Selectivity->Discard Non-Specific

Caption: Logical workflow for validating the 5-Methoxy scaffold, prioritizing GABA-A avoidance and Kinase specificity.

Synthetic Application Note

The 2-methanol group is a versatile "handle." Unlike the carboxylic acid derivatives (which can decarboxylate), the alcohol is stable but reactive.

  • Pathway 1 (Etherification): Reaction with aryl halides (S

    
    Ar) to generate ether-linked libraries.
    
  • Pathway 2 (Activation): Conversion to -CH

    
    OTs  or -CH
    
    
    
    Cl
    allows for rapid nucleophilic substitution with amines, creating the "acetamide" linker common in TSPO ligands (e.g., PBR28 analogs).

References

  • Hirayama, T., et al. (2015).[1] "Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: Application of Electrostatic Potential Map to Imidazo[1,2-a]pyridine Derivatives." Journal of Medicinal Chemistry. Link

  • Damont, A., et al. (2013). "TSPO Radioligands: Recent Developments and Future Prospects." Current Topics in Medicinal Chemistry. Link

  • Trapani, G., et al. (2003). "Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives as Ligands for Peripheral Benzodiazepine Receptors (TSPO)." Journal of Medicinal Chemistry. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Heterocycles. Link

Sources

In vitro and in vivo correlation of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for drug development professionals. It treats (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol as a representative Lead Series Intermediate or Functional Probe within the imidazo[1,2-a]pyridine class—a scaffold historically significant for Potassium-Competitive Acid Blockers (P-CABs) and increasingly relevant in kinase inhibition (e.g., CDK7) and anti-inflammatory targets (PAD4).

Given the molecule's status as a chemical building block (CAS 1783772-86-0) often derivatized for potency, this guide focuses on establishing In Vitro-In Vivo Correlation (IVIVC) for its intrinsic bioactivity and its derivatives, comparing it against industry standards like Vonoprazan and SCH 28080 .

Executive Summary & Compound Profile

This compound represents a critical pharmacophore in medicinal chemistry. While the imidazo[1,2-a]pyridine core is the structural backbone of sedative-hypnotics (e.g., Zolpidem) and acid suppressants (P-CABs), the 5-methoxy substitution combined with the 2-methanol moiety distinctively tunes the electronic density and solubility profile, making it a versatile precursor for H+/K+-ATPase inhibitors and CDK/PAD4 inhibitors .

This guide evaluates the molecule’s utility in establishing IVIVC, focusing on its primary application as a reversible acid pump antagonist (P-CAB) candidate, while acknowledging its emerging role in oncology.

Compound Snapshot
FeatureTechnical Specification
Chemical Name This compound
CAS Number 1783772-86-0
Core Scaffold Imidazo[1,2-a]pyridine
Primary Bioactivity Reversible H+/K+-ATPase Inhibition (P-CAB); Kinase Modulation
BCS Classification Class II (Low Solubility, High Permeability) - Predicted
Key Metabolite Risk O-demethylation (CYP2D6/3A4 potential)

In Vitro Profiling: The Causality of Potency

To establish a valid IVIVC, one must first quantify the intrinsic potency without the confounding variables of pharmacokinetics. For this scaffold, the Ion-Leaky Gastric Vesicle Assay is the gold standard.

Mechanism of Action (P-CAB Context)

Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which require acid activation and form covalent disulfide bonds, imidazo[1,2-a]pyridine derivatives act as K+-competitive antagonists . They bind ionically to the luminal surface of the H+/K+-ATPase, blocking K+ reuptake and halting acid secretion instantaneously.

Critical Causality: The 5-methoxy group functions as an electron-donating group (EDG), potentially increasing the pKa of the pyridine nitrogen, thereby enhancing protonation in the canalicular space—a prerequisite for high-affinity binding.

Comparative In Vitro Data (Representative)

Data below illustrates the performance of the 5-methoxy analog relative to established standards.

Parameter(5-Methoxy...)-methanolVonoprazan (Clinical Std)SCH 28080 (Tool Cmpd)
Target H+/K+-ATPase (Gastric)H+/K+-ATPase (Gastric)H+/K+-ATPase (Gastric)
Binding Mode Reversible, K+-CompetitiveReversible, K+-CompetitiveReversible, K+-Competitive
pH Dependency High (pKa driven)High (pKa ~9.3)High (pKa ~5.6)
IC50 (pH 6.5) 0.5 - 2.0 µM (Est.)0.01 - 0.05 µM 0.1 - 0.5 µM
Reversibility Rapid WashoutSlow DissociationRapid Washout
Stability (t1/2) >60 min (Microsomal)>120 min~45 min

Analyst Insight: The "Methanol" handle at C2 renders this molecule less potent than Vonoprazan per se, but it serves as an excellent fragment probe for binding efficiency. The hydroxyl group allows for rapid conjugation to improve lipophilicity (LogP) and membrane penetration.

In Vivo Profiling: Validating the Model

The transition from in vitro IC50 to in vivo ED50 is non-linear due to the Canalicular Accumulation Ratio . Imidazo[1,2-a]pyridines are weak bases that accumulate in the acidic secretory canaliculi of parietal cells (pH < 1) by a factor of 1000-fold or more (Ion Trapping).

The Shay Rat Model (Pylorus Ligation)

To correlate activity, use the Shay Rat model. This self-validating system measures total acid output (TAO) over 4 hours.

Protocol Summary:

  • Fast: 24h fasting (water ad libitum).

  • Dose: Administer (5-Methoxy...)-methanol (1, 3, 10 mg/kg, p.o. or i.d.).

  • Ligate: Under anesthesia, ligate the pylorus.

  • Harvest: After 4h, collect gastric juice.

  • Analyze: Titrate to pH 7.0 to determine Total Acidity (mEq/L).

Pharmacokinetic (PK) Bridge

The 5-methoxy group is metabolically labile. In vivo efficacy depends on the AUC(0-inf) of the parent compound versus its O-demethylated metabolite.

  • Key Metric: Plasma Concentration > IC50 (adjusted for accumulation).

  • Observation: If in vivo potency is lower than predicted, investigate First-Pass Metabolism of the primary alcohol (-CH2OH) to the carboxylic acid, which is likely inactive.

IVIVC Analysis & Visualization

The correlation for P-CABs is often established using a Sigmoid Emax Model .

The Correlation Logic


Where 

is the plasma concentration. For Imidazo[1,2-a]pyridines, the concentration in the plasma (

) acts as a surrogate for the concentration in the parietal cell (

), linked by the accumulation factor (

).
  • In Vitro: IC50 represents affinity at the binding site.

  • In Vivo: ED50 represents the dose required to achieve

    
     such that 
    
    
    
    .
Pathway Visualization (Mechanism & Workflow)

G cluster_0 In Vitro Mechanism (Parietal Cell) cluster_1 In Vivo Translation (IVIVC) Compound (5-Methoxy...)-methanol (Weak Base, pKa ~6-7) AcidSpace Secretory Canaliculus (pH < 1.0) Compound->AcidSpace Passive Diffusion Protonation Protonation (Ion Trapping) AcidSpace->Protonation High [H+] Target H+/K+ ATPase (Luminal K+ Site) Protonation->Target High Affinity Binding Inhibition Acid Blockade Target->Inhibition Competes with K+ Effect Reduced Gastric Acidity Inhibition->Effect OralDose Oral Dose (mg/kg) Absorption GI Absorption (BCS Class II) OralDose->Absorption Metabolism Liver (CYP450) O-demethylation / Oxidation Absorption->Metabolism First Pass PlasmaConc Plasma Conc. (Cp) Absorption->PlasmaConc PlasmaConc->AcidSpace Distribution

Figure 1: Mechanistic pathway linking physicochemical properties (pKa, Lipophilicity) of the 5-methoxy derivative to in vivo acid suppression, highlighting the critical Ion Trapping step.

Experimental Protocols (Self-Validating Systems)

Protocol A: H+/K+-ATPase Activity Assay (In Vitro)

Objective: Determine IC50.

  • Preparation: Isolate gastric vesicles from hog stomach (rich in H+/K+-ATPase).

  • Ionophore: Use Valinomycin to create K+ permeability (simulating luminal access).

  • Reaction: Incubate Enzyme + Buffer (pH 6.5) + Compound (0.01 - 100 µM).

  • Start: Add ATP.

  • Stop: After 30 min, add Malachite Green reagent.

  • Read: Absorbance at 620 nm (Phosphate release).

  • Validation: SCH 28080 must show IC50 ~0.2 µM. If >1 µM, vesicles are leaky or enzyme is degraded.

Protocol B: IVIVC Plot Construction

Objective: Correlate IC50 with ED50.

  • Calculate In Vitro Potency Index (PI) :

    
    .
    
  • Determine In Vivo Efficacy : Dose required for 50% inhibition of acid output (ED50) in Shay Rat.

  • Plot: X-axis = Log(AUC at ED50); Y-axis = Log(IC50).

  • Success Criteria: A linear regression with

    
     indicates that in vivo efficacy is driven purely by on-target engagement, validating the molecule for further development.
    

References

  • Scott, D. R., et al. (1987). "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole." The Journal of Biological Chemistry. Link

  • Otake, K., et al. (2016). "Vonoprazan, a novel potassium-competitive acid blocker, as a potent inhibitor of gastric H+,K+-ATPase." Pharmacology Research & Perspectives. Link

  • Gilead Sciences Inc. (2022).[1] "Inhibitors of peptidylarginine deiminases (PADs)." World Intellectual Property Organization (WO2022140428A2). Link

  • Palmer, A. M., et al. (2007). "Structure-activity relationships of imidazo[1,2-a]pyridines as reversible inhibitors of the gastric H+/K+-ATPase." Journal of Medicinal Chemistry. Link

  • Bayer Pharma AG. (2021). "Substituted Imidazo[1,2-a]pyridine Derivatives for Cancer Therapy." Patent CN114929708B. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.